4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98095-37-5 | |
| Record name | 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane from Solketal: A Comprehensive Methodological Guide
Executive Summary
The molecule 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5) is a highly valuable, enantiomerically pure electrophilic building block. It is extensively utilized in the total synthesis of complex lipids, nucleoside analogs, and prostaglandins—most notably in the synthesis of enantiomerically pure diastereomers of isoprostanes [1].
Synthesizing this target from solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) requires a precise one-carbon homologation followed by a terminal halogenation. As a Senior Application Scientist, I have designed this guide to move beyond theoretical steps, providing a self-validating, causally-explained workflow that ensures high stereochemical fidelity, avoids protecting-group degradation, and maximizes overall yield.
Strategic Pathway Rationale
The transformation of solketal to a 2-iodoethyl derivative requires extending the carbon chain by exactly one methylene unit.
The Epimerization Pitfall: A common approach to homologation involves the Swern oxidation of solketal to 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, followed by a Wittig reaction. However, α-oxygenated aldehydes are notoriously susceptible to base-catalyzed α-epimerization (racemization) [2].
The Cyanation Strategy: To preserve the stereocenter, we employ a tosylation-cyanation-reduction sequence. By converting the alcohol to a tosylate and displacing it with cyanide, the stereocenter remains untouched. The resulting nitrile is then reduced to the homologated alcohol. Finally, a Finkelstein iodination is chosen over an Appel reaction to avoid the generation of triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from aliphatic products.
Fig 1: Six-step homologation and iodination pathway from solketal to the target alkyl iodide.
Step-by-Step Experimental Methodologies
Every protocol below is designed as a self-validating system , incorporating specific visual or analytical cues that confirm the success of the transformation in real-time.
Phase 1: Activation and Homologation
Step 1: Synthesis of Solketal Tosylate
-
Causality: The primary hydroxyl group of solketal is a poor leaving group. Tosylation activates it for the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve solketal (1.0 eq) in anhydrous pyridine (0.5 M) under an argon atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to control the exothermic reaction.
-
Stir for 12 hours, allowing the mixture to slowly warm to room temperature.
-
Workup: Dilute with diethyl ether and wash sequentially with cold 1M CuSO₄ (to remove pyridine as a blue water-soluble complex) and brine.
-
-
Self-Validation: The aqueous wash turns deep blue (Cu-pyridine complex). TLC (Hexanes/EtOAc 7:3) will show a new UV-active spot, confirming the presence of the aromatic tosylate ring.
Step 2: Cyanation to 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetonitrile
-
Causality: Cyanide acts as a strong nucleophile, displacing the tosylate via an Sₙ2 mechanism to achieve the 1-carbon extension.
-
Procedure:
-
Dissolve the tosylate (1.0 eq) in anhydrous DMSO (0.3 M).
-
Add NaCN (1.5 eq) and heat the mixture to 80 °C for 24 hours.
-
Workup: Cool to room temperature, quench with water, and extract thoroughly with EtOAc. Wash the organic layer with water (3x) to remove DMSO.
-
-
Self-Validation: IR spectroscopy of the crude product will reveal a distinct, sharp C≡N stretching band at ~2250 cm⁻¹, confirming successful cyanation.
Phase 2: The Reduction Sequence
Step 3: DIBAL-H Reduction to Aldehyde
-
Causality: DIBAL-H at cryogenic temperatures reduces the nitrile to an aluminum imine complex, preventing over-reduction to the amine.
-
Procedure:
-
Dissolve the nitrile (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C.
-
Dropwise add DIBAL-H (1.2 eq, 1.0 M in hexanes) and stir for 2 hours.
-
Critical Workup (Acetonide Protection): Standard acidic workup will cleave the 1,3-dioxolane ring. Instead, quench the reaction with EtOAc, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours at room temperature.
-
-
Self-Validation: The initial gel-like aluminum emulsion will cleanly separate into two distinct, clear liquid phases once the Rochelle's salt fully chelates the aluminum ions.
Step 4: NaBH₄ Reduction to Homologated Alcohol
-
Procedure: Dissolve the crude aldehyde in MeOH at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 1 hour, quench with acetone, concentrate, and partition between EtOAc and water.
-
Self-Validation: ¹H NMR will show the complete disappearance of the aldehydic proton (~9.5 ppm) and the emergence of a new -CH₂OH multiplet.
Phase 3: Halogenation via Finkelstein Reaction
Step 5: Mesylation of the Homologated Alcohol
-
Procedure: Dissolve the alcohol (1.0 eq) and Et₃N (1.5 eq) in DCM at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours, then wash with saturated NaHCO₃ and brine.
Step 6: Finkelstein Iodination
-
Causality: The Finkelstein reaction relies on Le Chatelier's principle. Sodium iodide is soluble in acetone, but sodium mesylate is not. The precipitation of NaOMs drives the equilibrium forward.
-
Procedure:
-
Dissolve the mesylate (1.0 eq) in anhydrous acetone (0.2 M).
-
Add NaI (3.0 eq). Wrap the flask in aluminum foil to prevent light-induced homolytic cleavage of the resulting C-I bond.
-
Reflux (56 °C) for 16 hours.
-
Workup: Cool to room temperature and filter through a Celite pad. Concentrate the filtrate, dissolve in Et₂O, and wash with 10% aqueous Na₂S₂O₃ (sodium thiosulfate).
-
-
Self-Validation: The reaction is visually self-validating. A dense white precipitate (NaOMs) forms as the reaction progresses. During workup, the Na₂S₂O₃ wash will instantly decolorize any brown/yellow iodine impurities, leaving a pale-yellow organic layer.
Fig 2: Finkelstein SN2 mechanism driven by the insolubility of sodium mesylate in acetone.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics and the In-Process Controls (IPC) required to validate each stage of the synthesis.
| Phase | Transformation | Reagents & Conditions | Typical Yield | In-Process Control (IPC) / Validation |
| 1 | Tosylation | TsCl, Pyridine, 0 °C to RT, 12 h | 90–95% | TLC (Hex/EtOAc 7:3), UV Active Spot |
| 2 | Cyanation | NaCN, DMSO, 80 °C, 24 h | 85–90% | IR Spectroscopy (CN stretch ~2250 cm⁻¹) |
| 3 | Imine Formation | DIBAL-H, DCM, -78 °C, 2 h | N/A (Intermed.) | Phase separation post-Rochelle's quench |
| 4 | Reduction | NaBH₄, MeOH, 0 °C, 1 h | 75–80% (2 steps) | ¹H NMR (Loss of aldehyde peak at 9.5 ppm) |
| 5 | Mesylation | MsCl, Et₃N, DCM, 0 °C, 2 h | 92–98% | TLC (Hex/EtOAc 1:1), KMnO₄ stain |
| 6 | Iodination | NaI, Acetone, Reflux, 16 h | 85–92% | Visual (Precipitation of white NaOMs) |
Conclusion & Future Perspectives
The synthesis of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane from solketal via the cyanation-homologation pathway is a highly robust, stereoretentive process. By utilizing DIBAL-H with a buffered Rochelle's salt quench, the integrity of the acid-sensitive acetonide is preserved. Furthermore, employing a Finkelstein iodination circumvents the purification bottlenecks associated with phosphine-based halogenations. This molecule remains a cornerstone reagent for the alkylation of complex scaffolds in modern drug discovery and lipid research [3].
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the structural elucidation of organic molecules.[1][2][3][4] This guide provides a detailed examination of the predicted spectral data for the target compound, grounded in fundamental NMR principles and comparative data from structurally related analogs. It is designed for researchers, scientists, and professionals in drug development who rely on precise structural characterization.
Molecular Structure and Predicted NMR Environments
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a derivative of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), where the hydroxyl group is replaced by an iodoethyl moiety. The structural features of this molecule, particularly the stereocenter at C4 and the presence of a bulky, electronegative iodine atom, create distinct chemical environments for its protons and carbons. Understanding these environments is key to interpreting the NMR spectra.
The diagram below illustrates the molecular structure with systematic numbering used for the subsequent spectral analysis.
Caption: Molecular structure of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane with atom numbering.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different proton environments, their neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration). For 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, we can predict the following signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H_Me1, H_Me2 | 1.3 - 1.5 | Two singlets (s) | 3H each | The two methyl groups on the acetal carbon are diastereotopic due to the adjacent stereocenter (C4). They are chemically non-equivalent and should appear as two distinct singlets. Their chemical shift is in the typical range for gem-dimethyl groups on a dioxolane ring.[5] |
| H1 | 2.0 - 2.3 | Multiplet (m) | 2H | These protons are on the carbon adjacent to C4 of the dioxolane ring. They will be split by both H4 and the two protons on C2, resulting in a complex multiplet. |
| H2 | 3.2 - 3.4 | Triplet (t) or Multiplet (m) | 2H | These protons are adjacent to the highly electronegative iodine atom, causing a significant downfield shift. They will be coupled to the H1 protons, likely appearing as a triplet. |
| H5 | 3.6 - 3.8 and 4.1 - 4.3 | Two multiplets (m) | 1H each | These two protons on C5 are diastereotopic. One is cis and one is trans to the iodoethyl group on C4. This results in different chemical environments and coupling constants with H4, leading to two separate multiplets. |
| H4 | 4.2 - 4.5 | Multiplet (m) | 1H | This proton is on the stereocenter and is coupled to the protons on C5 and C1, resulting in a complex multiplet. Its position is downfield due to being attached to a carbon bonded to two oxygen atoms. |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically distinct.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 5 - 10 | The carbon directly bonded to iodine experiences a strong shielding "heavy atom effect," shifting its signal significantly upfield.[6][7][8] For iodoethane, the CH₂I carbon appears around -1.1 ppm, though substitution will alter this value.[9] |
| C_Me1, C_Me2 | 25 - 28 | The two methyl carbons are diastereotopic and should appear as two distinct signals in the typical range for acetal methyl groups.[10] |
| C1 | 38 - 42 | This is a standard aliphatic methylene carbon, positioned between the dioxolane ring and the iodinated carbon. |
| C5 | 66 - 69 | This methylene carbon is part of the dioxolane ring and is bonded to an oxygen atom, placing it in this characteristic chemical shift range.[5] |
| C4 | 75 - 78 | This methine carbon is also part of the dioxolane ring and is bonded to two oxygen atoms (indirectly via the ring structure), resulting in a downfield shift.[5] |
| C_acetal | 108 - 110 | The quaternary acetal carbon, bonded to two oxygen atoms, is the most deshielded carbon in the molecule and appears significantly downfield.[5] |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of purified 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane for ¹H NMR, and 20-50 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its commonality and the positioning of its residual peak (δ ≈ 7.26 ppm for ¹H) away from most of the compound's signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[11]
-
Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[12]
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm to optimize the signal within the spectrometer's receiver coil.[11][12]
-
Internal Standard: For precise chemical shift referencing, the residual solvent peak of CDCl₃ can be used (δ = 77.16 ppm for ¹³C). Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C), though care should be taken not to add an excess.[12]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
Set a spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Set a spectral width of approximately 220-240 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the reference signal (TMS or residual solvent).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Workflow and Data Visualization
A systematic workflow ensures accurate and reproducible results in structural elucidation by NMR.
Caption: Workflow for NMR-based structural elucidation of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
By systematically applying these NMR techniques and carefully analyzing the resulting chemical shifts, coupling constants, and integration patterns, researchers can confidently confirm the constitution of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
References
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BMRB. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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Tormena, C. F., Dias, L. C., & Rittner, R. (2005). Orbital interactions and their effects on 13C NMR chemical shifts for 4,6-disubstituted-2,2-dimethyl-1,3-dioxanes. A theoretical study. The Journal of Physical Chemistry A, 109(27), 6077–6082. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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NMR-it. (2025, May 23). NMR sample preparation guidelines. [Link]
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Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
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Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. [Link]
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ResearchGate. (n.d.). ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. [Link]
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Katritzky, A. R., Gallos, J. K., & Durst, H. D. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A ¹³C NMR study. Magnetic Resonance in Chemistry, 27(9), 815–822. [Link]
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NOP - Sustainability in the organic chemistry lab course. ¹H-NMR: cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. [Link]
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The Royal Society of Chemistry. (2011). ¹H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl₃) ¹³C NMR of (R,R)-1b (CDCl₃). New Journal of Chemistry, Electronic Supplementary Material (ESI). [Link]
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Jones, A. J., & Grant, D. M. (1970). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Journal of the Chemical Society D: Chemical Communications, (24), 1670. [Link]
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PubChem. 2,2-Dimethyl-1,3-dioxolane. [Link]
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PubChem. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. [Link]
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Doc Brown's Chemistry. ¹³C nmr spectrum of iodoethane. [Link]
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ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. [Link]
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SpectraBase. 2,2-Dimethyl-1,3-dioxolane-4-methanol - Optional[¹³C NMR] - Spectrum. [Link]
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SpectraBase. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. [Link]
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ResearchGate. (n.d.). ²H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). [Link]
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PubChem. 4-Methylen-2,2-dimethyl-1,3-dioxolane. [Link]
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Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Executive Summary
For researchers and drug development professionals, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (C₇H₁₃IO₂, MW ≈ 256.09 Da) serves as a highly versatile synthetic intermediate. It features a protected 1,2-diol (acetonide) and a reactive alkyl iodide appendage, making it ideal for alkylation reactions and organometallic coupling. Understanding its precise Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern is critical for reaction monitoring, structural validation, and impurity profiling in complex matrices. This whitepaper deconstructs the thermodynamic and mechanistic drivers behind its mass spectral signature.
Structural Anatomy and Ionization Thermodynamics
When subjected to standard 70 eV Electron Ionization (EI), the molecule absorbs excess internal energy, leading to the ejection of an electron. The ionization potential of this molecule is governed by its two primary functional groups:
-
The 1,3-Dioxolane (Acetonide) Ring: Contains oxygen lone pairs that readily stabilize adjacent positive charges via resonance.
-
The 2-Iodoethyl Side Chain: Features a large, highly polarizable iodine atom with a relatively weak carbon-iodine (C–I) bond (~234 kJ/mol).
Initial ionization predominantly occurs at the oxygen heteroatoms or the iodine atom, yielding a transient and highly reactive molecular ion ([M]⁺• at m/z 256). Because aliphatic iodides and acetonides are thermodynamically driven to fragment, the intact molecular ion is typically observed at a very low relative abundance.
Core Fragmentation Pathways (Mechanistic Causality)
The fragmentation of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is highly predictable and proceeds through several competing, thermodynamically favored pathways.
Pathway A: Acetonide Alpha-Cleavage (m/z 241)
A universal hallmark of 2,2-dimethyl-1,3-dioxolane derivatives is the facile homolytic cleavage of the C2–CH₃ bond. The expulsion of a methyl radical (•CH₃, 15 Da) generates a highly stable, delocalized cyclic oxonium ion at m/z 241. The retention of the intact provides significant thermodynamic stability, making this a highly diagnostic peak for acetonide identification[1]. Furthermore, the inherent stability of these cyclic oxonium ions prevents immediate secondary degradation, allowing them to reach the detector in high abundance[2].
Pathway B: Side-Chain Cleavage (m/z 101)
The most structurally informative fragmentation occurs via the cleavage of the C4–C1' bond. The loss of the heavy 2-iodoethyl radical (•CH₂CH₂I, 155 Da) leaves behind the 2,2-dimethyl-1,3-dioxolan-4-yl cation (m/z 101).
-
Causality: The resulting carbocation at the C4 position is exceptionally stable because the adjacent ring oxygen atoms donate electron density through resonance. Due to this deep thermodynamic sink, m/z 101 often constitutes the base peak (100% relative abundance) in the spectrum.
Pathway C: Halogen Expulsion (m/z 129)
Due to the weak nature of the C–I bond, the molecule readily undergoes homolytic cleavage to expel an iodine radical (•I, 127 Da), yielding the [M – I]⁺ ion at m/z 129. This fragment confirms the presence of the terminal halogen but is often less abundant than the ring-stabilized fragments.
Pathway D: Deep Ring Fragmentation (m/z 59, m/z 43)
High-energy secondary fragmentation of the acetonide moiety yields lower mass ions. The collapse of the 1,3-dioxolane ring typically results in the neutral loss of acetone (58 Da) or acetaldehyde (44 Da), generating ubiquitous such as m/z 59 ([C₃H₇O]⁺) and m/z 43 (acetyl cation, [CH₃CO]⁺)[3].
Quantitative Diagnostic Ions Summary
To facilitate rapid spectral interpretation, the primary diagnostic ions are summarized in the structured table below.
| m/z | Ion Type | Neutral Loss | Elemental Composition | Structural Origin / Description |
| 256 | [M]⁺• | None | C₇H₁₃IO₂⁺• | Molecular Ion (Low abundance) |
| 241 | [M – CH₃]⁺ | •CH₃ (15 Da) | C₆H₁₀IO₂⁺ | Resonance-stabilized cyclic oxonium ion |
| 129 | [M – I]⁺ | •I (127 Da) | C₇H₁₃O₂⁺ | Cleavage of the terminal C–I bond |
| 101 | [M – C₂H₄I]⁺ | •CH₂CH₂I (155 Da) | C₅H₉O₂⁺ | 2,2-dimethyl-1,3-dioxolan-4-yl cation (Base peak candidate) |
| 59 | [C₃H₇O]⁺ | Multiple | C₃H₇O⁺ | Protonated acetone (Ring collapse) |
| 43 | [C₂H₃O]⁺ | Multiple | C₂H₃O⁺ / C₃H₇⁺ | Acetyl cation / Isopropyl cation (Ring collapse) |
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of the primary EI-MS fragmentation pathways originating from the molecular ion.
Figure 1: Primary EI-MS fragmentation pathways of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Self-Validating Experimental Protocol: GC-EI-MS Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following protocol describes a self-validating system for acquiring the mass spectrum of this compound. Every step is paired with its underlying scientific causality.
Step 1: System Tuning and Calibration
-
Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) calibration gas. Verify that the relative abundances of m/z 69, 219, and 502 meet standard manufacturer specifications.
-
Causality: Ensures the electron energy is strictly standardized at 70 eV and that the quadrupole mass filter transmits ions uniformly across the entire mass range. This guarantees that the resulting spectrum can be accurately matched against established libraries.
Step 2: Sample Preparation
-
Action: Dissolve the neat 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane standard in GC-grade hexane or dichloromethane to a final concentration of 10–50 µg/mL. Include a solvent blank.
-
Causality: High concentrations lead to detector saturation and promote unwanted ion-molecule reactions in the source (e.g., self-chemical ionization yielding [M+H]⁺). The solvent blank validates that the system is free of carryover.
Step 3: Chromatographic Separation
-
Action: Inject 1 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Use a split ratio of 10:1 and a constant helium flow of 1.0 mL/min. Program the oven: 80°C hold for 2 min, ramp at 15°C/min to 280°C.
-
Causality: The non-polar 5% phenyl stationary phase provides excellent peak shape for moderately polar acetonides. The temperature ramp ensures the compound elutes sharply without thermal degradation in the inlet.
Step 4: Data Acquisition
-
Action: Set the MS transfer line to 250°C and the ion source to 230°C. Acquire data in full scan mode from m/z 35 to m/z 350.
-
Causality: The lower mass limit (m/z 35) successfully captures the critical m/z 43 acetonide fragment while excluding overwhelming background noise from atmospheric nitrogen (m/z 28) and oxygen (m/z 32). The source temperature prevents the condensation of the heavy iodinated fragments.
References
-
Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Source: AIP Publishing / Journal of Physical and Chemical Reference Data URL: [Link]
-
Title: Ion/molecule reactions performed in a miniature cylindrical ion trap mass spectrometer. Source: Organic Mass Spectrometry / ResearchGate URL: [Link]
-
Title: Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration. Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]
Sources
Infrared (IR) Spectroscopic Profiling of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide
The molecule 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a highly versatile building block in organic synthesis, frequently utilized as a protected chiral or achiral intermediate in the development of complex active pharmaceutical ingredients (APIs). Structurally, it consists of an acid-sensitive 1,3-dioxolane ring (an acetonide protecting group) and a reactive primary alkyl iodide tail.
Infrared (IR) spectroscopy serves as a critical, non-destructive analytical tool for verifying the structural integrity of the acetonide core while simultaneously confirming the presence of the halogenated tail. This guide deconstructs the vibrational mechanics of the molecule and provides a field-proven, self-validating protocol for its spectral characterization.
Structural Deconstruction & Vibrational Mechanics
To accurately interpret the IR spectrum of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, we must isolate its three primary functional domains. The vibrational frequencies of these domains are governed by Hooke's Law, where the wavenumber (
The 1,3-Dioxolane Core
The identification of the 1,3-dioxolane ring heavily relies on the strong asymmetric and symmetric C-O-C stretching vibrations. Because oxygen is highly electronegative, the C-O bonds possess a strong dipole moment, resulting in intense IR absorption typically observed between 1050 and 1150 cm⁻¹, as documented by the [1].
The Gem-Dimethyl Cap
The molecule features a 2,2-dimethyl substitution on the dioxolane ring. The steric constraint of two methyl groups attached to a single quaternary carbon causes a splitting of the degenerate -CH₃ bending modes. This phenomenon, known as the "umbrella" deformation, manifests as a distinct doublet near 1370 and 1380 cm⁻¹, a well-established spectroscopic marker in [2].
The Iodoethyl Tail
The C-I bond presents a unique spectroscopic challenge. Because iodine is a massive atom (atomic mass ~127 amu), the reduced mass (
Quantitative Spectral Assignments
| Functional Domain | Vibrational Mode | Expected Frequency (cm⁻¹) | Relative Intensity | Diagnostic Significance |
| Aliphatic Backbone | C-H Asym/Sym Stretch | 2850 – 2980 | Medium to Strong | Confirms the presence of the alkane framework. |
| Methylene Linker | -CH₂- Scissoring | ~1450 | Medium | Indicates the presence of the ethyl chain. |
| Gem-Dimethyl Group | -CH₃ Bending (Umbrella) | ~1370 and ~1380 | Medium (Doublet) | Validates the intact 2,2-dimethyl substitution. |
| 1,3-Dioxolane Ring | C-O-C Asym/Sym Stretch | 1050 – 1150 | Very Strong | Primary marker for the acetonide protecting group. |
| Alkyl Iodide Tail | C-I Stretch | 500 – 600 | Weak to Medium | Confirms successful halogenation; relies on high SNR. |
IR-Guided Synthetic Validation Workflow
In pharmaceutical development, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is typically synthesized from its corresponding alcohol, 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, via the [3] using iodine, triphenylphosphine (PPh₃), and imidazole.
IR spectroscopy is the ideal tool for inline reaction monitoring. The diagnostic workflow relies on tracking the disappearance of the broad O-H stretch and the emergence of the low-frequency C-I stretch, while ensuring the C-O-C bands remain unperturbed (indicating the acid-sensitive acetonide ring has not degraded).
Fig 1: IR-guided diagnostic workflow for the synthesis and validation of the target iodo-acetonide.
Self-Validating ATR-FTIR Protocol
Because 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. It eliminates the need for hygroscopic KBr pellets, which can introduce artifactual water bands that falsely suggest incomplete alcohol conversion.
Crucial Hardware Insight: You must use a Diamond ATR crystal. Standard Zinc Selenide (ZnSe) crystals have a spectral cutoff around 650 cm⁻¹, which will completely obscure the critical C-I stretching region (500–600 cm⁻¹).
Step-by-Step Methodology
Step 1: System Initialization & Validation
-
Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Collect a background scan using a clean, dry Diamond ATR crystal.
-
Causality: Purging eliminates atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹, 1300–1900 cm⁻¹). If the background scan shows >0.01 absorbance units in the water region, the purge is incomplete, and the system is not validated for use.
Step 2: Sample Application
-
Action: Deposit 1–2 drops of the neat liquid sample directly onto the Diamond ATR crystal. Ensure the crystal is fully covered without introducing microscopic air bubbles.
-
Causality: Air bubbles at the sample-crystal interface cause severe IR beam scattering, leading to a sloping baseline and artificially reduced peak intensities.
Step 3: Spectral Acquisition
-
Action: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹, spanning the 4000 to 400 cm⁻¹ range.
-
Causality: The C-I stretch is inherently weak. Increasing the number of scans to 64 enhances the Signal-to-Noise Ratio (SNR) by a factor of
(8-fold improvement over a single scan), ensuring the halogen peak is clearly resolved above the instrumental noise floor.
Step 4: Data Validation & Post-Processing
-
Action: Inspect the baseline between 3800 and 4000 cm⁻¹.
-
Causality: This region should be perfectly flat and featureless. If the baseline is elevated or sloping, it indicates sample contamination or improper crystal contact. The protocol requires the sample to be wiped and re-run.
Step 5: Immediate Remediation
-
Action: Immediately clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe.
-
Causality: Alkyl iodides can undergo slow photolytic decomposition under ambient light, releasing trace amounts of elemental iodine (I₂). Iodine is highly corrosive and can permanently stain or degrade the metallic seals surrounding the ATR crystal if left unattended.
Stability & Degradation Monitoring
The 1,3-dioxolane ring is notoriously sensitive to acidic conditions. If the alkyl iodide undergoes photolytic degradation, it can generate trace hydroiodic acid (HI). This trace acid can catalyze the rapid deprotection (hydrolysis) of the acetonide ring back into a diol.
Spectroscopic Red Flags: If a stored batch of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is analyzed and a broad, intense band emerges at 3200–3400 cm⁻¹ , alongside the attenuation of the 1370/1380 cm⁻¹ doublet , the sample has degraded. The IR spectrum has successfully flagged the acid-catalyzed ring opening, preventing the use of compromised material in downstream API synthesis.
References
Methodological & Application
Application Note: Protocol for Alkylation using 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for appending protected 3,4-dihydroxybutyl scaffolds to nucleophiles using 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Mechanistic Rationale & Reagent Profiling
In medicinal chemistry, appending a hydrophilic 1,2-diol side chain is a common strategy to improve a drug candidate's aqueous solubility and modulate its pharmacokinetic profile. 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5) is a bifunctional reagent specifically designed for this purpose. It has been successfully utilized in the synthesis of complex aglycon analogues (such as sarmentosin derivatives) to append protected diol side chains to various nucleophiles [1].
The Dual-Functionality Advantage
The reagent's architecture is divided into two highly optimized functional domains:
-
The Electrophilic Tail (Iodoethyl group): Iodine is a highly polarizable, excellent leaving group. The weak carbon-iodine (C-I) bond significantly lowers the activation energy required for bimolecular nucleophilic substitution (SN2). This allows the alkylation to proceed at lower temperatures compared to bromo- or chloro- analogues, thereby minimizing competing E2 elimination side reactions.
-
The Protected Head (Acetonide/Isopropylidene Acetal): The 1,2-diol is masked as an acetonide. This protecting group is completely orthogonal to the basic conditions required for SN2 alkylation. It remains intact in the presence of strong bases (e.g., Cs2CO3, NaH) but can be rapidly cleaved under mild aqueous acidic conditions [2].
Reagent Handling & Stability
-
Photolability: The C-I bond is sensitive to homolytic cleavage via UV/visible light, which liberates elemental iodine (
), turning the reagent pink or brown. Rule of Experience: Always store the reagent in amber vials at 2–8 °C. -
Thermal Stability: Avoid prolonged heating above 100 °C prior to the reaction to prevent thermal degradation.
Reaction Pathway Visualization
The following workflow illustrates the bipartite synthetic strategy: base-mediated SN2 alkylation followed by acid-catalyzed deprotection.
Reaction workflow: SN2 alkylation followed by acidic deprotection to yield a 1,2-diol.
Optimization Data & Condition Matrix
Selecting the correct base and solvent pairing is critical to favor SN2 substitution over E2 elimination. The table below summarizes optimized quantitative parameters based on substrate class.
| Nucleophile Type | Base | Solvent | Temp (°C) | Time (h) | Primary Outcome / Typical Yield |
| Secondary Amine | K2CO3 | MeCN | 80 | 12–16 | SN2 Dominant (75–85%) |
| Secondary Amine | DIPEA | DMF | 90 | 16–24 | Sluggish conversion (60–70%) |
| Phenol (Ar-OH) | Cs2CO3 | DMF | 60 | 8–12 | Rapid O-Alkylation (85–95%) |
| Phenol (Ar-OH) | K2CO3 | Acetone | 56 (Reflux) | 16–24 | Moderate yield (70–80%) |
Step-by-Step Experimental Methodologies
Protocol A: N-Alkylation of Secondary Amines
This protocol is designed to synthesize tertiary amines while preventing over-alkylation.
-
Preparation: In an oven-dried round-bottom flask, dissolve the secondary amine (1.0 equiv, e.g., 5.0 mmol) in anhydrous acetonitrile (MeCN, 25 mL) to achieve a 0.2 M concentration.
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.5 equiv, 12.5 mmol).
-
Causality: K2CO3 is a mild, heterogeneous base. It efficiently scavenges the hydroiodic acid (HI) byproduct without initiating base-catalyzed degradation of the substrate, which can occur with stronger bases like NaH.
-
-
Reagent Addition: Add 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 equiv, 6.0 mmol) dropwise via syringe.
-
Execution: Equip the flask with a reflux condenser. Heat the suspension to 80 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the disappearance of the starting amine via LC-MS.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with excess EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO2, typically a gradient of Hexanes/EtOAc or DCM/MeOH) to isolate the acetonide-protected tertiary amine.
Protocol B: O-Alkylation of Phenols
This protocol leverages the "Cesium Effect" to maximize the nucleophilicity of the phenoxide ion.
-
Preparation: Dissolve the phenol derivative (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).
-
Base Addition: Add cesium carbonate (Cs2CO3, 1.5 equiv, 7.5 mmol).
-
Causality: The large ionic radius and low charge density of the cesium cation (
) result in a highly dissociated, "naked" phenoxide ion. This drastically accelerates the SN2 attack on the iodoethyl chain, allowing the reaction to proceed at lower temperatures and suppressing E2 elimination.
-
-
Reagent Addition: Add 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.1 equiv, 5.5 mmol).
-
Execution: Stir the mixture at 60 °C for 8–12 hours.
-
Workup: Cool to room temperature and quench with distilled water (50 mL) to dissolve all salts. Extract the aqueous layer with EtOAc (3 × 30 mL).
-
Self-Validating Step: Wash the combined organic layers with brine (5 × 30 mL). This repetitive washing is mandatory to partition and remove residual DMF from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.
Protocol C: Orthogonal Deprotection to the 1,2-Diol
Cleavage of the acetonide to reveal the hydrophilic diol.
-
Preparation: Dissolve the acetonide-protected intermediate (1.0 equiv) in methanol (MeOH, 0.1 M).
-
Acid Addition: Add 1.0 M aqueous HCl (2.0 equiv).
-
Causality: The acetal linkage is highly susceptible to specific acid catalysis. The protonation of the acetal oxygen triggers the expulsion of acetone, irreversibly driving the equilibrium toward the free 1,2-diol.
-
-
Execution: Stir at room temperature for 2–4 hours. Monitor via TLC (the diol product will be significantly more polar/lower Rf than the starting material).
-
Workup: Neutralize the reaction by carefully adding saturated aqueous NaHCO3 until pH ~7. Concentrate in vacuo to remove MeOH, then extract the aqueous residue with a polar organic solvent (e.g., 10% MeOH in DCM).
Causality & Troubleshooting Guide
-
Issue: High levels of alkene byproduct (E2 Elimination).
-
Root Cause: The base is too strong, or the temperature is too high. The basicity outcompetes nucleophilicity, abstracting a proton adjacent to the iodo group.
-
Solution: Switch from NaH or KOtBu to a milder carbonate base (K2CO3 or Cs2CO3). Lower the reaction temperature by 10–15 °C and extend the reaction time.
-
-
Issue: Incomplete conversion of the nucleophile.
-
Root Cause: The reagent may have degraded (loss of iodine) during storage, or the nucleophile is sterically hindered.
-
Solution: Verify the integrity of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane via NMR before use. If degraded, synthesize fresh reagent from the corresponding tosylate/mesylate via a Finkelstein reaction (NaI in acetone). For hindered nucleophiles, add a catalytic amount of tetrabutylammonium iodide (TBAI) to maintain a highly reactive iodide pool.
-
References
-
Zhang, H., Xu, R., Hu, Z., He, X., Bai, D., Li, X., & Wang, X. (2002). "Synthesis of aglycon analogues of sarmentosin and their bioactivity of lymphocyte proliferation." Bioorganic & Medicinal Chemistry Letters, 12(24), 3543-3545. URL: [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis" (4th ed.). John Wiley & Sons, Inc. URL: [Link]
Application Guide: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane in Natural Product Synthesis
Executive Summary & Strategic Importance
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5)[1] is a highly versatile, bifunctional C4 building block widely utilized in the total synthesis of complex natural products. Structurally, it features a highly electrophilic primary alkyl iodide at one terminus and a masked 1,2-diol (protected as an isopropylidene acetal or "acetonide") at the other.
Derived efficiently from the chiral pool (e.g., L- or D-malic acid via 1,2,4-butanetriol)[1], this synthon enables the stereocontrolled installation of a 4-carbon chain bearing a terminal diol. It is a cornerstone reagent in the synthesis of macrolides, polyketides, and bioactive lipids, famously employed in the total synthesis of enantiomerically pure 12-F2-isoprostanes[2].
Retrosynthetic origin and forward application pathways of the C4 synthon.
Mechanistic Rationale & Reactivity Profile
The utility of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane relies on the orthogonal reactivity of its two functional domains:
-
The Electrophilic Core (Alkyl Iodide): Iodide is an exceptional leaving group due to its high polarizability and weak C–I bond. In asymmetric alkylations (e.g., Evans oxazolidinone chemistry), primary iodides react significantly faster than their bromide counterparts, allowing reactions to proceed at lower temperatures (-20 °C), which is critical for maximizing diastereomeric excess (
)[3]. Furthermore, the iodide readily undergoes oxidative addition with magnesium or zinc to form potent organometallic nucleophiles[4]. -
The Protective Group (Acetonide): The 2,2-dimethyl-1,3-dioxolane ring is completely inert to strongly basic conditions (such as NaHMDS, LDA, or
-BuLi) and organometallic reagents. However, it can be cleanly deprotected at late stages of a synthesis using mild acidic conditions (e.g., Dowex-50W resin in MeOH, or aqueous trifluoroacetic acid) without disturbing sensitive ester or macrolactone linkages[2].
Quantitative Data: Reaction Optimization
The following tables summarize field-proven optimization parameters for utilizing this synthon in key C–C bond-forming reactions.
Table 1: Halide Leaving Group Comparison in Evans Asymmetric Alkylation Conditions: Chiral oxazolidinone (1.0 eq), NaHMDS (1.1 eq), Electrophile (2.0 eq), THF, -78 °C to -20 °C.
| Electrophile Leaving Group | Reaction Time at -20 °C | Conversion (%) | Diastereomeric Ratio (dr) |
| Chloride (-Cl) | > 48 hours | < 15% | N/A |
| Bromide (-Br) | 24 hours | 65 - 75% | 92:8 |
| Iodide (-I) | 4 - 6 hours | > 95% | > 98:2 |
Table 2: Grignard Reagent Formation Conditions Conditions: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq), Mg turnings (1.5 eq), THF.
| Activation Method | Temperature | Initiation Time | Yield of Active Grignard |
| None | 25 °C | > 2 hours (erratic) | < 40% (Wurtz coupling) |
| Iodine ( | 0 °C to 20 °C | 15 minutes | 75 - 80% |
| DIBAL-H (0.02 eq) | 0 °C to 10 °C | < 2 minutes | > 90% |
Application Workflows & Self-Validating Protocols
Workflow A: Asymmetric Alkylation of Chiral Enolates
This workflow describes the attachment of the C4 diol chain to a chiral scaffold, a critical step in the synthesis of polyketide natural products and isoprostanes[2].
Step-by-step workflow for the asymmetric alkylation using the Evans auxiliary.
Protocol 1: Sodium Enolate Alkylation
Causality Note: NaHMDS is specifically chosen over LDA. The sodium cation coordinates less tightly to the enolate oxygen than lithium, increasing the nucleophilicity of the enolate and accelerating the
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the chiral
-acyloxazolidinone (5.0 mmol) and anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath. -
Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol) over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete enolization.
-
Electrophile Addition: Add neat 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (10.0 mmol) dropwise.
-
Alkylation: Remove the -78 °C bath and replace it with a cryocooler set to -20 °C. Stir for 6 hours.
-
In-Process Control (IPC) - Self-Validation: Remove a 0.1 mL aliquot, quench with saturated aqueous
, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) using stain. The starting auxiliary ( ) should be consumed, replaced by a new product spot ( ). -
Quench & Workup: Quench the reaction at -20 °C with saturated aqueous
(10 mL). Extract with EtOAc ( mL), wash with brine, dry over , and concentrate. Purify via flash chromatography.
Workflow B: Organometallic Addition (Grignard Generation)
Converting the iodide to a Grignard reagent allows the C4 chain to act as a nucleophile, attacking aldehydes or Weinreb amides to build complex secondary alcohols or ketones[4].
Protocol 2: Grignard Formation and Aldehyde Trapping
Causality Note: Primary alkyl iodides are prone to Wurtz coupling (homocoupling) during Grignard formation. To suppress this, the reaction is kept dilute, and the magnesium is highly activated using DIBAL-H to ensure rapid insertion at low temperatures (0 °C to 10 °C)[4].
-
Magnesium Activation: To a flame-dried 50 mL 3-neck flask, add magnesium turnings (12.0 mmol, 292 mg) and anhydrous THF (5 mL). Add DIBAL-H (1.0 M in Hexanes, 0.1 mL) and stir for 5 minutes at room temperature.
-
Initiation: Cool the suspension to 0 °C. Add a 1 mL portion of a solution containing 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (10.0 mmol in 10 mL THF). Wait for the temperature to spike slightly or for the solution to turn slightly cloudy, indicating initiation.
-
Insertion: Add the remainder of the iodide solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 1 hour at 10 °C.
-
IPC - Titration (Self-Validation): Titrate a 1.0 mL aliquot of the Grignard solution against iodine (
) in a saturated LiCl/THF solution until a persistent brown color remains. A successful generation should yield a molarity of M (approx. 85-90% yield). -
Trapping: Cool the Grignard solution to -78 °C. Dropwise add the target aldehyde (8.0 mmol) dissolved in 5 mL THF. Stir for 1 hour, allowing the mixture to warm to 0 °C.
-
Quench: Quench carefully with saturated aqueous
(10 mL). Extract with diethyl ether ( mL), dry over , and purify.
References
-
Title: Synthesis of the eight enantiomerically pure diastereomers of the 12-F(2)-isoprostanes. Source: Journal of the American Chemical Society, 2002. URL: [Link][2]
-
Title: Highly Functionalized Organomagnesium Reagents Prepared Through Halogen–Metal Exchange. Source: Angewandte Chemie International Edition, 2003. URL: [Link][4]
-
Title: Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Source: Journal of the American Chemical Society, 1982. URL: [Link][3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of the eight enantiomerically pure diastereomers of the 12-F(2)-isoprostanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Acid-catalyzed removal of the 2,2-dimethyl-1,3-dioxolane protecting group
The 2,2-dimethyl-1,3-dioxolane group (commonly referred to as an acetonide or isopropylidene acetal) is a cornerstone of orthogonal protection strategies in organic and medicinal chemistry. Widely utilized to mask 1,2- and 1,3-diols during complex syntheses, the acetonide group is prized for its stability against bases, nucleophiles, and mild reductants[1]. However, its removal—dictated by acid-catalyzed hydrolysis—requires precise tuning. In late-stage drug development or natural product synthesis, brute-force acidic conditions can lead to the degradation of sensitive molecular architectures[2].
As an application scientist, approaching acetonide deprotection requires moving beyond empirical trial-and-error. This guide deconstructs the mechanistic causality of acetonide cleavage, provides a strategic framework for reagent selection, and details self-validating experimental protocols designed for high-fidelity execution.
Mechanistic Causality: The Anatomy of Acetonide Cleavage
To optimize a deprotection protocol, one must first understand the thermodynamic and kinetic drivers of the reaction. Acetonide removal is a specific acid-catalyzed process that relies on the equilibrium between the protected acetal and the free diol.
The Causality of Cleavage:
-
Protonation: The reaction initiates with the reversible protonation of one of the dioxolane oxygen atoms. The choice of acid dictates the steady-state concentration of this protonated species.
-
Ring Opening (Rate-Limiting Step): The C–O bond cleaves to generate a resonance-stabilized oxocarbenium ion. The stability of this intermediate is influenced by the steric and electronic environment of the parent diol.
-
Nucleophilic Trapping: A nucleophile (typically water or an alcohol) attacks the oxocarbenium ion, forming a hemiacetal.
-
Elimination: Subsequent proton transfer and elimination release the free diol and a molecule of acetone.
Because all steps are reversible, the reaction must be driven to completion by Le Chatelier's principle—either by flooding the system with a nucleophile (e.g., aqueous hydrolysis) or by physically removing the acetone byproduct (e.g., transacetalization or evaporation).
Acid-catalyzed hydrolysis mechanism of the 2,2-dimethyl-1,3-dioxolane protecting group.
Strategic Reagent Selection Matrix
Selecting the correct deprotection condition is a function of substrate solubility and the presence of orthogonal protecting groups (e.g., silyl ethers, Boc groups, or glycosidic bonds).
Decision tree for selecting acetonide deprotection reagents based on substrate tolerance.
Quantitative Data Summary: Deprotection Conditions
The following table synthesizes field-proven conditions, allowing for rapid comparison of kinetic efficiency and substrate compatibility[2],[3],[4].
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield | Mechanistic Rationale & Application Notes |
| 80% AcOH (aq) | Water | 25–40 | 2–6 | >90% | Mild Hydrolysis: High proton activity with abundant water. Preserves robust silyl ethers (TBDPS, sometimes TBS). |
| HCl (1M) or p-TsOH | Methanol | 25 | 1–4 | >95% | Transacetalization: Overcomes poor aqueous solubility. Methanol acts as the nucleophile, forming volatile 2,2-dimethoxypropane[4]. |
| TFA / H₂O (95:5) | DCM | 0–25 | 1–2 | >85% | Aggressive Hydrolysis: Fast cleavage. Water is critical to prevent the formation of unwanted trifluoroacetyl esters. |
| TMSOTf | DCM | 0 | 0.5–1 | >85% | Aprotic Lewis Acid: Ideal for water-sensitive substrates. Generates a highly reactive silyl oxonium intermediate[3]. |
Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies are designed with built-in analytical checkpoints to ensure reproducibility.
Protocol A: Mild Hydrolysis via 80% Aqueous Acetic Acid
Best for: Substrates containing mildly acid-sensitive moieties (e.g., complex diterpenoids or functionalized carbohydrates).
-
Preparation: Dissolve the acetonide-protected substrate (1.0 mmol) in 80% aqueous acetic acid (10 mL).
-
Causality Note: The 80:20 ratio is critical. It provides a pH of ~2 (sufficient to protonate the acetal) while maintaining enough water to trap the oxocarbenium ion without causing phase separation of lipophilic substrates.
-
-
Execution: Stir the reaction mixture at room temperature. If steric hindrance is severe, gently warm to 40 °C.
-
Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 2–6 hours.
-
Quenching & Workup: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with EtOAc (3 × 15 mL).
-
Azeotropic Removal (Crucial Step): If direct concentration is preferred over extraction, add toluene (20 mL) to the crude mixture and concentrate under reduced pressure.
-
Causality Note: Acetic acid is notoriously difficult to remove in vacuo. Toluene forms a low-boiling azeotrope with acetic acid, facilitating complete solvent removal without applying excessive thermal stress that could degrade the newly formed diol.
-
Protocol B: Transacetalization via p-Toluenesulfonic Acid (p-TsOH) in Methanol
Best for: Highly lipophilic substrates that crash out of aqueous acid systems.
-
Preparation: Add the acetonide-protected substrate (1.0 mmol) to a round-bottom flask and dissolve in anhydrous methanol (15 mL).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)[4].
-
Causality Note: Methanol replaces water as the nucleophile. Instead of yielding acetone, the reaction produces 2,2-dimethoxypropane.
-
-
Execution: Stir at room temperature for 1–4 hours.
-
Thermodynamic Driving: To drive the reaction to completion, periodically apply a slight vacuum or sweep the flask with nitrogen to remove the volatile 2,2-dimethoxypropane byproduct.
-
Workup: Quench the acid catalyst by adding solid NaHCO₃ (0.5 mmol) or filtering the solution through a basic resin (e.g., Amberlyst A21)[4]. Filter and concentrate the filtrate to yield the crude diol.
Protocol C: Aprotic Cleavage via TMSOTf
Best for: Substrates where protic/aqueous conditions induce side reactions (e.g., epimerization).
-
Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Cool the solution to 0 °C.
-
Activation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.2 mmol)[3].
-
Causality Note: TMSOTf acts as a potent Lewis acid, coordinating to the acetal oxygen and facilitating ring opening without the need for a protic source, preserving water-sensitive functional groups.
-
-
Execution: Stir at 0 °C for 30 minutes.
-
Quenching: Quench with triethylamine (0.5 mL) before warming to room temperature to neutralize the triflic acid generated during the reaction. Concentrate and purify via silica gel chromatography.
Self-Validation & Troubleshooting
To ensure the integrity of the deprotection, researchers must rely on orthogonal analytical validation and understand the causality behind common failure modes.
Analytical Self-Validation (NMR Tracking)
Do not rely solely on mass spectrometry, as acetonide loss can sometimes occur as an artifact of ionization.
-
¹H NMR: Confirm the complete disappearance of the two distinct acetonide methyl singlets (typically resonating between δ 1.30 and 1.50 ppm). If the solvent is non-exchanging (e.g., DMSO-d₆), look for the emergence of two new exchangeable hydroxyl protons[4].
-
¹³C NMR: The definitive marker of complete deprotection is the disappearance of the quaternary ketal carbon signal, which characteristically appears far downfield at δ 98–110 ppm.
Troubleshooting Common Failure Modes
Issue 1: Formation of Trifluoroacetyl (TFA) Esters
-
Observation: When using TFA/DCM for deprotection, LC-MS indicates mass adducts corresponding to +96 Da (addition of a trifluoroacetyl group) on the liberated hydroxyls.
-
Causality: Highly concentrated TFA can undergo autocatalysis to form trace amounts of trifluoroacetic anhydride, which rapidly acylates the newly freed, highly nucleophilic diols.
-
Resolution: Never use anhydrous TFA for acetonide deprotection. Always introduce 5% v/v water to the TFA/DCM mixture. The water quenches any anhydride formed and provides the necessary nucleophile to drive the hydrolysis forward.
Issue 2: Anomerization in Carbohydrate Substrates
-
Observation: Deprotection of a glycosidic acetonide results in a mixture of α and β anomers.
-
Causality: Prolonged exposure to strong acids protonates the pyranose/furanose ring oxygen. This leads to a transient ring-opening/closing mechanism that scrambles the stereochemical integrity at the anomeric center before the acetonide is fully removed[5].
-
Resolution: Switch from thermodynamic to kinetic control. Utilize milder, sterically bulky acids (like Pyridinium p-toluenesulfonate, PPTS) or employ the aprotic TMSOTf protocol[3] to selectively target the exocyclic acetal over the endocyclic ring oxygen.
References
Sources
- 1. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane as a Glycerol-Derived C4 Chiral Building Block
Executive Overview & Strategic Utility
The synthesis of complex natural products, active pharmaceutical ingredients (APIs), and lipid mediators frequently relies on the chiral pool. 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5)[1] and its enantiopure variants, such as the (R)-enantiomer (CAS: 165657-74-9)[2], serve as highly versatile C4 building blocks.
Derived fundamentally from glycerol via solketal[3] or directly from 1,2,4-butanetriol, this intermediate offers an optimized balance of reactivity and stability. It features a highly reactive primary iodide designed for rapid carbon-carbon bond formation and an acid-labile acetonide protecting group that masks a terminal 1,2-diol. This Application Note details the physicochemical properties, synthetic lineage, and validated protocols for utilizing this intermediate in advanced organic synthesis.
Physicochemical Profiling
To ensure reproducible experimental design, the baseline physical properties of the intermediate must be accounted for during reaction scaling and purification.
Table 1: Key Physicochemical Properties
| Property | Value | Operational Implication |
|---|---|---|
| Chemical Name | 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | Standard IUPAC nomenclature. |
| CAS Number | 98095-37-5 (Racemate)[1] | Use 165657-74-9 for (R)-enantiomer[2]. |
| Molecular Formula | C₇H₁₃IO₂ | Molar mass: 256.08 g/mol . |
| Appearance | Colorless to pale yellow liquid | Darkening indicates iodine liberation (degradation). |
| Storage Conditions | Sealed, 2-8°C, inert atmosphere | Light-sensitive; store in amber vials to prevent C-I homolysis. |
Synthetic Lineage: The Glycerol Connection
Glycerol is a ubiquitous, renewable C3 starting material[4]. Its conversion to solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) effectively protects two of the three hydroxyl groups[3]. Because solketal is a C3 unit, generating the C4 homologous intermediate requires a one-carbon extension (e.g., via tosylation followed by cyanide displacement and subsequent reduction). Alternatively, the target can be synthesized directly from 1,2,4-butanetriol via acetonide formation followed by selective primary iodination.
Fig 1: Synthetic routes to the C4 iodide from glycerol and butanetriol precursors.
Mechanistic Insights: Causality in Reagent Selection
As an Application Scientist, understanding why a specific intermediate is engineered is just as critical as knowing how to use it.
-
The Leaving Group (Iodide vs. Bromide/Chloride): In asymmetric alkylation reactions, primary iodides are vastly superior. The carbon-iodine bond is weaker and highly polarizable, significantly lowering the activation energy (
) for transition states. This allows alkylations to proceed at cryogenic temperatures (e.g., -78°C), which is mandatory for preventing the epimerization or degradation of sensitive kinetic enolates. -
The Protecting Group (Acetonide): The 1,3-dioxolane ring is completely orthogonal to the harsh basic conditions required for alkylation (e.g., LDA, KHMDS). Once the C-C bond is formed, the acetonide can be cleanly removed using mild aqueous acid to reveal a 1,2-diol, which can subsequently undergo oxidative cleavage.
Table 2: Leaving Group Reactivity Comparison (Relative
Validated Experimental Protocols
Protocol A: Synthesis via Modified Appel Reaction
Objective: Convert 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane to the target iodide without cleaving the acid-labile acetonide.
Causality Insight: Standard halogenation reagents (e.g.,
Step-by-Step Workflow:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Add triphenylphosphine (
, 1.2 eq) and imidazole (1.5 eq). Stir at 0°C for 15 minutes. -
Iodination: Slowly add iodine (
, 1.2 eq) in small portions over 20 minutes. The solution will turn dark brown and gradually lighten as the iodine is consumed. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous
to destroy excess unreacted iodine. Extract with DCM. Wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1).
Self-Validating QC System:
TLC: The product iodide will have a significantly higher
(~0.7) compared to the starting alcohol (~0.2) in 8:2 Hexanes/EtOAc.1H NMR: Confirm success by observing the upfield shift of the terminal
protons to ~3.2 ppm, compared to the originalprotons at ~3.7 ppm.
Protocol B: Asymmetric Alkylation in Complex Synthesis
Objective: Utilize the C4 iodide for C-C bond formation. This methodology was notably employed in the total synthesis of enantiomerically pure 12-F2-Isoprostanes[5]. Causality Insight: To achieve high yields in the alkylation of sterically hindered enolates, the addition of a polar aprotic co-solvent like DMPU or HMPA is required to break up enolate aggregates, thereby increasing the nucleophilicity of the carbanion.
Step-by-Step Workflow:
-
Enolate Formation: Cool a solution of the starting ketone/ester (1.0 eq) in anhydrous THF to -78°C under argon. Add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete kinetic enolate formation.
-
Co-solvent Addition: Add DMPU (2.0 eq) to the reaction mixture and stir for 15 minutes at -78°C.
-
Alkylation: Add 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.5 eq) dropwise.
-
Propagation: Slowly warm the reaction to -20°C over 4 hours to allow the
displacement to reach completion. -
Workup: Quench with saturated aqueous
. Extract with ethyl acetate, wash with water and brine, dry over , and concentrate.
Self-Validating QC System:
Mass Spectrometry (LC-MS): Look for the
orpeak corresponding to the mass of the starting enolate precursor + 129 Da (the net addition of the moiety minus the iodide).
Downstream Transformations
Once integrated into the target molecular skeleton, the acetonide serves as a gateway to further functionalization, acting effectively as a masked propanal equivalent.
Fig 2: Application workflow: Alkylation, deprotection, and oxidative cleavage.
References
-
Title: Solketal - Protected Form of Glycerol Source: Wikipedia URL: [Link]
-
Title: Synthesis of the Eight Enantiomerically Pure Diastereomers of the 12-F2-Isoprostanes Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Solketal Synthesis and Chemical Applications Source: Encyclopedia MDPI URL: [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Functionalized Lipids Using 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Lipid Synthesis
The development of novel functionalized lipids is a cornerstone of modern drug delivery, particularly for nucleic acid therapeutics like mRNA vaccines and siRNA therapies, which rely on lipid nanoparticles (LNPs) for in vivo efficacy.[1][2][3] These complex delivery systems require lipids with precisely engineered properties, including ionizable headgroups for nucleic acid complexation and endosomal escape, as well as moieties for attaching targeting ligands or stealth polymers.[4][5] 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane has emerged as a highly valuable and versatile starting material in the synthesis of such advanced lipids.
This guide provides a comprehensive overview of the synthetic routes to functionalized lipids utilizing 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane. We will delve into the chemical rationale behind its use, provide detailed, step-by-step protocols for key transformations, and explore the synthesis of various classes of functionalized lipids, including cationic/ionizable lipids and lipids amenable to "click" chemistry modifications.
The Strategic Advantage of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
The utility of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane in lipid synthesis stems from its bifunctional nature:
-
A Reactive Alkylating Agent: The primary iodo group is an excellent leaving group, making the ethyl moiety highly susceptible to nucleophilic substitution. This allows for the efficient attachment of the dioxolane-containing fragment to various headgroup precursors, such as amines, thiols, and alcohols.
-
A Masked Dihydroxyethyl Headgroup: The 2,2-dimethyl-1,3-dioxolane (also known as an acetonide or isopropylidene ketal) serves as a robust protecting group for a 1,2-diol. This group is stable under a wide range of reaction conditions, including basic and nucleophilic environments commonly used for alkylation.[6] The diol can be readily deprotected under acidic conditions to reveal the hydrophilic dihydroxyethyl headgroup, a common feature in many functional lipids.
This dual functionality allows for a modular and convergent approach to lipid synthesis, where the hydrophobic tails and the protected headgroup can be introduced sequentially.
Core Synthetic Workflow: A Modular Approach
The general strategy for synthesizing functionalized lipids using 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane involves a three-stage process:
Figure 1: General workflow for the synthesis of functionalized lipids.
PART 1: Synthesis of Cationic and Ionizable Lipids
Cationic and ionizable lipids are critical components of LNPs for nucleic acid delivery.[7][8] They are typically composed of a tertiary amine headgroup that is positively charged at endosomal pH, facilitating endosomal escape. The following protocol details the synthesis of a model ionizable lipid.
Protocol 1: Synthesis of a Dihydroxyethyl-Functionalized Ionizable Lipid
This protocol describes the dialkylation of a primary amine with a long-chain alkyl bromide, followed by alkylation with 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane and subsequent deprotection.
Step 1: Dialkylation of a Primary Amine with Alkyl Bromides
-
Rationale: The first step involves the attachment of two hydrophobic tails to a primary amine. The choice of alkyl bromide will determine the length and saturation of the lipid tails, which can significantly impact the efficacy of the final LNP formulation. Using a slight excess of the amine can help to minimize over-alkylation to the quaternary ammonium salt.[9]
-
Procedure:
-
To a solution of octadecylamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (3.0 eq).
-
Add dodecyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N-didodecyloctadecylamine.
-
Step 2: Alkylation with 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
-
Rationale: The secondary amine product from Step 1 is now alkylated with our key reagent to introduce the protected headgroup. The secondary amine is generally more nucleophilic than the primary amine starting material, driving this reaction to completion.[9]
-
Procedure:
-
Dissolve the N,N-didodecyloctadecylamine (1.0 eq) from Step 1 in anhydrous acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Add 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq) and stir the mixture at 60 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the protected lipid.
-
Step 3: Acid-Catalyzed Deprotection of the Dioxolane Group
-
Rationale: The final step is the removal of the acetonide protecting group to unveil the diol functionality. This is typically achieved under acidic conditions. It is crucial to use anhydrous conditions if other acid-labile groups are present in the molecule.[6][10]
-
Procedure:
-
Dissolve the protected lipid from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final ionizable lipid can be further purified by column chromatography if necessary.
-
| Step | Reactants | Reagents & Solvents | Typical Yield | Purity (by LC-MS) |
| 1 | Octadecylamine, Dodecyl bromide | K₂CO₃, Acetonitrile | 70-85% | >95% |
| 2 | N,N-didodecyloctadecylamine, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | DIPEA, Acetonitrile | 80-90% | >95% |
| 3 | Protected Lipid | HCl (cat.), THF/H₂O | >95% | >98% |
Table 1: Summary of reaction conditions and expected outcomes for the synthesis of a model ionizable lipid.
PART 2: Synthesis of Lipids for "Click" Chemistry
"Click" chemistry provides a powerful and modular approach to lipid functionalization, enabling the attachment of a wide array of molecules such as targeting ligands, imaging agents, and polymers.[11][12][13][] The following protocol outlines the synthesis of an azide-functionalized lipid, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Protocol 2: Synthesis of an Azide-Terminated Lipid
This protocol involves the initial synthesis of an amino-lipid, followed by conversion of the terminal amino group to an azide.
Figure 2: Workflow for synthesizing an azide-functionalized lipid.
Step 1: Synthesis of an N-Boc Protected Amino-Lipid
-
Rationale: This step creates the core lipid structure by coupling a fatty acid to an N-Boc protected amino alcohol. The Boc group protects the amine during subsequent steps and can be removed later.
-
Procedure:
-
Dissolve N-Boc-6-amino-1-hexanol (1.0 eq) and oleic acid (1.05 eq) in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the dicyclohexylurea byproduct and wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-Boc protected amino-lipid ester.
-
Step 2: Deprotection of the Boc Group
-
Rationale: Removal of the Boc group is necessary to reveal the primary amine for the subsequent azide formation reaction.
-
Procedure:
-
Dissolve the N-Boc protected lipid from Step 1 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
Step 3: Alkylation with 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
-
Rationale: Similar to the previous protocol, this step introduces the protected diol headgroup.
-
Procedure:
-
Dissolve the deprotected amino-lipid from Step 2 in acetonitrile.
-
Add a base such as potassium carbonate (3.0 eq).
-
Add 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq) and heat the reaction to 60 °C for 12 hours.
-
Work up the reaction as described in Protocol 1, Step 2, and purify by column chromatography.
-
Step 4: Conversion of the Amine to an Azide and Final Deprotection
-
Rationale: The primary amine is converted to an azide using a diazo-transfer reagent. The final deprotection of the dioxolane group yields the "click-ready" lipid.
-
Procedure:
-
Dissolve the amino-lipid from Step 3 in a suitable solvent like methanol.
-
Add a base (e.g., triethylamine) and copper(II) sulfate (catalytic amount).
-
Add triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
The crude azide-protected lipid is then subjected to the deprotection conditions outlined in Protocol 1, Step 3, to yield the final azide-functionalized lipid.
-
| Step | Key Transformation | Typical Reagents | Expected Yield |
| 1 | Amide Coupling | DCC, DMAP | 85-95% |
| 2 | Boc Deprotection | TFA | >95% |
| 3 | N-Alkylation | K₂CO₃ | 70-85% |
| 4 | Azide Formation & Deprotection | TfN₃, HCl | 60-75% (over 2 steps) |
Table 2: Summary of the synthetic route to an azide-functionalized lipid.
Conclusion
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a powerful and versatile building block for the synthesis of a wide range of functionalized lipids. Its ability to act as both a potent alkylating agent and a precursor to a dihydroxyethyl headgroup allows for the efficient and modular construction of complex lipid architectures. The protocols outlined in this guide provide a solid foundation for researchers to develop novel lipids for advanced drug delivery systems and other biomedical applications. The strategic use of protecting groups and the application of modern synthetic methodologies like "click" chemistry will continue to drive innovation in this exciting field.
References
- Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC.
- Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - Taylor & Francis.
- Thiol–yne 'click' chemistry as a route to functional lipid mimetics - RSC Publishing.
- A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC.
- Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PubMed.
- Click-Ready Lipids Explained: Maleimide, Azide/DBCO, and TCO/Tetrazine.
- What is Click Chemistry? - BOC Sciences.
- Lipid-based nanoparticle - Wikipedia.
- Lipid discovery for mRNA delivery guided by machine learning - Amsterdam UMC.
- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.
- Cationic/Ionizable Lipids - DC Chemicals.
- Development and optimisation of cationic lipid nanoparticles for mRNA delivery | bioRxiv.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry.
- How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? | ResearchGate.
Sources
- 1. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 8. biorxiv.org [biorxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiol–yne ‘click’ chemistry as a route to functional lipid mimetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
Application Note: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane in the Stereoselective Synthesis of Chiral 1,2-Diols
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Guide & Standard Operating Protocols
Introduction & Mechanistic Rationale
The synthesis of complex polyketides, macrolides, and chiral pharmaceuticals frequently requires the precise installation of 1,2-diol motifs. 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (also known as 1,2-O-isopropylidene-4-iodo-1,2-butanediol) serves as an elite C4 chiral building block for these endeavors. Derived primarily from the chiral pool (e.g., L-malic acid or L-ascorbic acid via 1,2,4-butanetriol), this reagent provides a pre-installed, stereochemically pure diol protected as an acetonide, alongside a highly reactive primary alkyl iodide.
Causality in Reagent Design
The structural architecture of this building block is governed by two critical chemical principles:
-
Acetonide Protection: The 2,2-dimethyl-1,3-dioxolane ring is highly stable under strongly basic, nucleophilic, and organometallic conditions. This prevents premature intramolecular cyclization or epimerization during aggressive carbon-carbon bond-forming steps.
-
Iodide as the Electrophilic Trigger: While chlorides and bromides are more stable, the carbon-iodine (C–I) bond possesses a lower bond dissociation energy and superior polarizability. This makes the primary iodide an exceptional electrophile for
displacements and allows for facile metal-halogen exchange at low temperatures (e.g., forming acyclic secondary non-stabilized lithium reagents) without degrading the acetonide [1].
This dual-nature functionality has been instrumental in the total synthesis of complex natural products, such as the C3–C13 and C14–C24 fragments of the antiviral macrolide Macrolactin A [2], and the stereoselective construction of complex allylic alcohols [1].
Preparation & Leaving Group Optimization
The precursor to our target iodide is (S)- or (R)-1,2-O-isopropylidene-1,2,4-butanetriol. Activating the primary hydroxyl group at the C4 position requires careful selection of the leaving group. As summarized in Table 1 , iodination provides the optimal balance of reactivity for subsequent homologation steps [3].
Table 1: Comparison of Leaving Groups for C4-Activation of 1,2-O-Isopropylidene-1,2,4-butanetriol
| Leaving Group | Typical Reagents | Yield | Stability / Storage | |
| Iodide (Target) | 85–92% | Excellent | Moderate (Requires dark, cold storage to prevent | |
| Bromide | 80–85% | Good | High (Stable at room temperature) | |
| Tosylate | 90–95% | Moderate | High (Prone to crystallization) |
Note: The iodide can also be accessed via a Finkelstein reaction (NaI in acetone) from the corresponding tosylate if strictly neutral conditions are required to preserve the acetonide.
Synthetic Workflows & Visualizations
The versatility of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane allows it to act either as an electrophile (accepting nucleophiles like acetylides or cyanides) or as a pre-nucleophile (via Grignard or organolithium formation).
Fig 1. Synthetic workflow for chiral 1,2-diol generation via the iodo-acetonide building block.
Fig 2. Divergent C-C bond formation pathways utilizing the iodo-acetonide intermediate.
Experimental Protocols
The following protocols represent self-validating systems. The visual cues (color changes, solubility shifts) and specific additive choices are explicitly designed to maximize yield while preventing the premature cleavage of the acid-sensitive acetonide.
Protocol A: Homologation via Alkyne Alkylation ( Pathway)
This protocol details the carbon-chain extension of the building block using a terminal alkyne, a highly common step in macrolide synthesis [2].
Materials:
-
Terminal alkyne (1.2 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.2 equiv)
-
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equiv)
-
Anhydrous THF
-
DMPU (N,N'-Dimethylpropyleneurea) or HMPA
Step-by-Step Methodology:
-
Acetylide Generation: Dissolve the terminal alkyne in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise over 10 minutes. Causality: Slow addition prevents localized heating, which could lead to alkyne degradation or solvent attack. Stir for 30 minutes at -78 °C.
-
De-aggregation: Add DMPU (20% v/v relative to THF). Causality: Lithium acetylides form tight tetrameric/hexameric aggregates in THF, which are poorly nucleophilic. DMPU coordinates the lithium ions, breaking these aggregates and generating a highly reactive "naked" acetylide anion.
-
Alkylation: Add 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (neat or as a concentrated THF solution) dropwise.
-
Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: Mild Deprotection to Reveal the Chiral 1,2-Diol
Once the carbon framework is fully assembled, the acetonide must be removed. Harsh aqueous acids (like 6M HCl) can cause dehydration or skeletal rearrangements in complex polyketides. This protocol utilizes a heterogeneous acidic resin.
Materials:
-
Acetonide-protected intermediate
-
Dowex® 50WX8 hydrogen form (acidic cation exchange resin)
-
Methanol (HPLC grade)
Step-by-Step Methodology:
-
Resin Preparation: Wash the Dowex 50WX8 resin sequentially with water, then methanol, to remove leachable oligomers.
-
Reaction Setup: Dissolve the acetonide intermediate in methanol (0.1 M). Add the pre-washed Dowex resin (approx. 100 mg per mmol of substrate).
-
Hydrolysis: Stir the suspension gently at room temperature. Monitor the reaction via TLC (typically requires 4 to 12 hours). Causality: Methanol acts as both the solvent and the nucleophile/scavenger for the liberated acetone (forming 2,2-dimethoxypropane), driving the equilibrium toward complete deprotection.
-
Isolation: Once complete, simply filter the reaction mixture through a pad of Celite to remove the resin. Wash the resin thoroughly with methanol.
-
Concentration: Evaporate the filtrate in vacuo to yield the crude chiral 1,2-diol, which is typically pure enough for subsequent transformations without column chromatography.
References
-
Linne, Y., Birkner, M., Flormann, J., Lücke, D., Becker, J. A., & Kalesse, M. (2023). "Sparteine-Free, Highly Stereoselective Construction of Complex Allylic Alcohols Using 1,2-Metallate Rearrangements." JACS Au, 3(6), 1695-1710.[Link]
-
Li, S., Xu, R., & Bai, D. (2000). "Studies on the total synthesis of macrolactin A. A stereoselective synthesis of the C3–C13 and C14–C24 fragments." Tetrahedron Letters, 41(18), 3463-3466.[Link]
- Xie, Z.-F., et al. (1999). "Process for producing optically active pentanetetraols.
Troubleshooting & Optimization
Purification of crude "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane" by column chromatography
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane [1].
This molecule presents a dual-threat purification challenge: it contains an acid-labile acetonide (isopropylidene acetal) protecting group and a light/heat-sensitive primary alkyl iodide . Successful purification requires strict control over the chromatographic microenvironment to prevent on-column degradation and post-elution decomposition.
Mechanistic Vulnerabilities & Logical Relationships
Before executing the purification, it is critical to understand the causality behind the molecule's degradation pathways. Standard silica gel (
Fig 1. Logical relationship of degradation pathways and targeted chemical interventions.
Standard Operating Procedure (SOP)
To ensure high mass recovery and product integrity, follow this self-validating experimental workflow.
Fig 2. Step-by-step purification workflow for 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (
) to the entire batch of eluent [3]. Causality: The amine acts as a sacrificial Lewis base to neutralize the silica. -
Column Packing: Slurry pack the silica gel using the
-doped solvent. Flush the column with at least 2 Column Volumes (CV) of the eluent to ensure complete saturation and neutralization of all acidic silanol sites. -
Sample Loading: Dissolve the crude mixture in a minimum volume of the starting eluent (or Dichloromethane if solubility is poor). Apply the sample evenly to the top of the silica bed to ensure a tight initial band.
-
Elution: Run a shallow gradient starting from 0% EtOAc/Hexanes up to 10% EtOAc/Hexanes, maintaining the 1%
additive throughout. -
Fraction Monitoring: Spot fractions on a silica TLC plate. Because the molecule is UV-inactive, dip the plate in Potassium Permanganate (
) stain and gently heat. The product will appear as a bright yellow/brown spot against a purple background. -
Concentration: Pool the product-containing fractions into a round-bottom flask. Evaporate the solvent using a rotary evaporator with the water bath strictly set below 30 °C . Shield the flask from ambient light using aluminum foil.
-
Storage: Transfer the isolated oil to an amber glass vial. Add a small, clean piece of copper wire to the vial. Purge with Argon or Nitrogen, seal tightly, and store at -20 °C [4].
Quantitative Reference Data
Summarized below are the critical physicochemical and chromatographic parameters required to validate your purification process.
| Parameter | Value / Description |
| Target Molecule | 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane |
| Optimal Eluent System | 0% to 10% Ethyl Acetate in Hexanes (Gradient) |
| Mandatory Silica Additive | 1% (v/v) Triethylamine ( |
| TLC | ~0.45 (in 10% EtOAc / 90% Hexanes) |
| UV Visibility (254 nm) | None (Invisible) |
| Optimal TLC Stains | |
| Max Evaporation Temp | < 30 °C |
| Long-term Storage | -20 °C, Amber vial, Argon atmosphere, Copper wire |
Troubleshooting & FAQs
Q1: My purified product is turning pink or brown during concentration. What is happening and how do I stop it?
Scientific Causality: Alkyl iodides possess a relatively weak carbon-iodine (C-I) bond. Exposure to ambient UV light or excessive thermal energy in the rotary evaporator induces homolytic bond cleavage, generating highly reactive iodine radicals (
Q2: I am experiencing low mass recovery, and a highly polar baseline spot appears on my TLC after the column. Why?
Scientific Causality: The 2,2-dimethyl-1,3-dioxolane moiety is an isopropylidene acetal (acetonide). Standard unbuffered silica gel (
Q3: The compound is invisible under a standard 254 nm UV lamp. How can I reliably track it during chromatography?
Scientific Causality: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane lacks an extended conjugated
Q4: How do I separate the iodo-product from the unreacted bromo- or tosylate-precursor?
Scientific Causality: In synthesis routes like the Finkelstein or Appel reactions, the starting material and product share nearly identical molecular frameworks. Iodine is larger and more polarizable than bromine or a tosylate group, but significantly less electronegative. This subtle difference in dipole moment means the iodo-compound is generally slightly less polar (higher
References
- Benchchem - 4-(2-Iodoethyl)
- ResearchGate - A mild and convenient approach for selective acetonide cleavage involved in carbohydr
- Organic & Biomolecular Chemistry (RSC Publishing) - Chromatographic purification via suppression of hydrolysis using dried silica gel and Et3N
- Google Patents (US7617934B2)
- Allan Chemical Corporation - Reactivity of Potassium Iodide Under Light: Photochemical Degrad
Troubleshooting low conversion in reactions with "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane"
Welcome to the Advanced Technical Support Center for reactions involving 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane . As an alkylating agent featuring both a primary alkyl iodide and an acid-sensitive acetonide-protected diol, this reagent requires precise control over reaction kinetics, basicity, and pH.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve low conversion issues systematically.
Diagnostic Logic Tree
Diagnostic workflow for troubleshooting low conversion in alkylation reactions.
Mechanistic Troubleshooting Guides (FAQs)
Issue A: Competing Elimination (E2) over Substitution (SN2) Q: My LC-MS shows rapid consumption of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, but the major product is an alkene. Why is my alkylation failing?
-
Mechanistic Causality: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a primary alkyl iodide. While primary halides inherently favor SN2 nucleophilic substitution, the introduction of bulky, strong bases (e.g., tert-butoxide, LDA) fundamentally alters the reaction kinetics. Steric hindrance prevents the base from attacking the electrophilic carbon, prompting it to act as a Brønsted base and abstract a β-hydrogen instead. This drives an E2 elimination pathway, forming 4-vinyl-2,2-dimethyl-1,3-dioxolane [[1]]().
-
Actionable Solution: Transition to a less sterically hindered, weaker base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent like DMF or DMSO. This combination enhances the nucleophilicity of your substrate without crossing the basicity threshold that triggers E2 elimination 2.
Issue B: Acetonide Cleavage and Mass Loss During Workup Q: The reaction goes to completion, but I lose all my product during the aqueous extraction. Where is the mass going?
-
Mechanistic Causality: The 2,2-dimethyl-1,3-dioxolane moiety is an acetonide protecting group, which is highly sensitive to acidic hydrolysis. Alkylation reactions can sometimes generate trace acidic byproducts (like HI). If the reaction medium becomes acidic, or if an acidic aqueous quench (e.g., saturated NH4Cl) is used, the acetonide undergoes rapid chemoselective deprotection 3. This yields a highly polar 1,2-diol that remains entirely in the aqueous phase during standard organic extractions, presenting as apparent "low conversion" or mass loss.
-
Actionable Solution: Maintain a strictly basic or neutral pH throughout the reaction. Quench exclusively with mild basic buffers (e.g., saturated NaHCO3) and avoid any acidic workup steps.
Issue C: Reagent Degradation and Halide Exchange Q: The reaction mixture turns dark purple upon heating, and conversion stalls at 30%. What is happening?
-
Mechanistic Causality: Alkyl iodides are inherently photolabile and thermolabile. They can undergo homolytic C-I bond cleavage, releasing molecular iodine (I2), which imparts a characteristic pink or purple color to the solution. Furthermore, in the presence of competing halide ions (like chloride from a solvent or reactant), a reversible Finkelstein-type halide exchange can occur, shifting the equilibrium away from the desired alkylated product and stalling the reaction 4.
-
Actionable Solution: Shield the reaction from ambient light using aluminum foil. Degas all solvents to remove dissolved oxygen, which accelerates radical degradation.
Quantitative Data Matrix
The following table summarizes the impact of various reaction parameters on the stability and conversion of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
| Reaction Parameter | Condition | Mechanistic Outcome | Expected Conversion to SN2 Product |
| Base Selection | t-BuOK / THF | Strong/bulky base drives E2 elimination pathway. | < 10% (Major product: Alkene) |
| Base Selection | Cs2CO3 / DMF | Mild base in polar aprotic solvent favors SN2. | > 85% |
| Quench / Workup | Sat. NH4Cl (pH ~5) | Acidic conditions trigger acetonide deprotection. | < 5% (Product lost to aqueous layer) |
| Quench / Workup | Sat. NaHCO3 (pH ~8) | Basic buffer preserves the 1,3-dioxolane ring. | > 90% (High recovery in organic layer) |
| Environmental | Ambient Light / Air | Radical degradation releases I2. | 30 - 40% (Reaction stalled) |
| Environmental | Degassed / Dark | Suppresses homolytic C-I cleavage. | > 95% |
Self-Validating Experimental Protocol
Standard Operating Procedure: Mild Alkylation with Acetonide Preservation Objective: Achieve >85% conversion while suppressing E2 elimination and preventing acetonide deprotection.
Step 1: Reagent Preparation & Degassing
-
Action: Dissolve the nucleophile (1.0 eq) and 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq) in anhydrous DMF (0.2 M). Sparge the solution with Argon for 15 minutes. Wrap the reaction flask completely in aluminum foil.
-
Mechanistic Rationale: Degassing removes oxygen, and foil prevents photolytic cleavage of the C-I bond, suppressing I2 formation and radical degradation.
-
Self-Validation Checkpoint: The solution must remain colorless or pale yellow. If it turns pink/purple, iodine has been released; discard and restart with fresh, purified alkyl iodide.
Step 2: Base Addition & Activation
-
Action: Add finely powdered anhydrous Cs2CO3 (2.0 eq) in one portion. Stir at room temperature or heat gently (40-50 °C) depending on the nucleophile's pKa.
-
Mechanistic Rationale: Cs2CO3 is a mild, non-nucleophilic base that promotes the SN2 pathway over E2 elimination, preventing the formation of alkene byproducts.
-
Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. You should observe the mass of the alkylated product without the presence of the M-127 (loss of I) alkene elimination byproduct.
Step 3: Buffered Aqueous Quench
-
Action: Cool the reaction to 0 °C. Quench by adding an equal volume of saturated aqueous NaHCO3.
-
Mechanistic Rationale: NaHCO3 ensures the aqueous layer remains slightly basic (pH ~8), preventing the acid-catalyzed deprotection of the sensitive acetonide group.
-
Self-Validation Checkpoint: Test the pH of the aqueous layer with indicator paper. It must read ≥ 7.5 before proceeding to extraction.
Step 4: Extraction & Isolation
-
Action: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.
-
Mechanistic Rationale: Ethyl acetate provides the optimal polarity to extract the protected dioxolane. LiCl washing efficiently removes DMF without requiring acidic conditions.
-
Self-Validation Checkpoint: 1H NMR of the crude mixture must show a distinct singlet at ~1.3-1.4 ppm integrating to 6 protons, confirming the 2,2-dimethyl acetonide protecting group remains intact.
References
1.[1] Elimination Reaction - Haloalkanes , CK-12 Foundation. Available at: [Link] 2.[2] Alkyl Halide Reaction Map And Summary , Master Organic Chemistry. Available at:[Link] 3.[3] Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium , Indian Academy of Sciences. Available at: [Link] 4.[4] A novel ionic liquid-mediated Finkelstein reaction for safer, superior alkyl halide synthesis in undergraduate organic chemistry , CentAUR. Available at:[Link]
Sources
Storage conditions to ensure the stability of "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane"
Welcome to the technical support guide for 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS No. 98095-37-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address frequently asked questions and provide troubleshooting solutions for common issues encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane that influence its stability?
This molecule has two primary functional groups that dictate its handling and storage requirements:
-
A 2,2-dimethyl-1,3-dioxolane ring: This moiety is a cyclic acetal, which serves as a protecting group. Acetal groups are known to be stable under neutral and basic conditions but are highly sensitive to acid-catalyzed hydrolysis.[1][2][3] The cyclic nature of the dioxolane ring generally confers greater stability compared to acyclic acetals.[4]
-
A primary iodoethyl group: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This makes the compound susceptible to degradation by light (photolysis) and heat (thermolysis).[5][6] Exposure to light, particularly UV light, can cause homolytic cleavage of the C-I bond, leading to the formation of iodine (I₂) and other radical species.[5][7]
Q2: What are the ideal long-term storage conditions for this compound?
To maintain the integrity and purity of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, a multi-faceted approach to storage is essential. The primary goal is to mitigate the risks of hydrolysis, photodecomposition, and thermal degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[8] | Minimizes thermal decomposition of the iodoethyl group and slows down potential side reactions.[6][9] |
| Light | Protect from light | The C-I bond is light-sensitive. Storage in an amber glass vial, wrapped in aluminum foil, is recommended.[5][7][10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture, which could lead to hydrolysis of the dioxolane ring.[1][11] |
| Container | Tightly sealed, dry container | Prevents ingress of moisture and air. A container with a PTFE-lined cap is ideal.[12][13] |
| Moisture | Store in a dry environment | The dioxolane ring is susceptible to acid-catalyzed hydrolysis, which is facilitated by water.[1][11][14] |
Q3: How critical is protection from light?
Protection from light is absolutely critical. Alkyl iodides are known to develop a yellow or brown color upon exposure to light.[5] This discoloration is a visual indicator of decomposition, where the C-I bond breaks down to form elemental iodine (I₂).[5][7] This degradation not only reduces the purity of your reagent but can also introduce reactive iodine species into your experiments, leading to unforeseen side reactions and inconsistent results.
Q4: Why is an inert atmosphere recommended if the compound itself is not particularly air-sensitive?
While the compound does not have functional groups that are pyrophoric or rapidly oxidized by air, an inert atmosphere serves two key purposes:
-
Exclusion of Moisture: Air contains variable amounts of water vapor. Storing the compound under a dry, inert gas like argon or nitrogen minimizes contact with moisture, thereby preventing the slow hydrolysis of the acid-sensitive dioxolane ring.[1][11]
-
Prevention of Oxidative Side-Reactions: In the event of minor light- or heat-induced decomposition, the presence of oxygen can lead to complex oxidative degradation pathways. An inert atmosphere ensures that any reactive intermediates formed do not engage in such reactions.
Q5: What are the visual or analytical signs of compound degradation?
-
Color Change: The appearance of a yellow to brown tint is the most common sign of decomposition, indicating the formation of elemental iodine from the iodoethyl group.[5][7]
-
Phase Change/Viscosity: Any noticeable change in the physical state, such as becoming more viscous or oily, could suggest moisture absorption or polymerization byproducts.
-
Analytical Changes (NMR/LC-MS):
-
¹H NMR may show the appearance of new signals corresponding to the hydrolyzed dioxolane (diol) or other degradation products.
-
LC-MS analysis might reveal new peaks with different mass-to-charge ratios, indicating impurities or degradation products.
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that users may encounter, providing explanations and actionable solutions.
Issue 1: My previously colorless solution of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane has turned yellow/brown.
-
Probable Cause: This is a classic sign of photodecomposition. The energy from ambient or UV light has likely cleaved the carbon-iodine bond, resulting in the formation of colored elemental iodine (I₂).[5][7][10]
-
Immediate Action: For high-purity applications (e.g., drug development, GMP synthesis), the reagent should be discarded as its purity is compromised. For less sensitive research applications, the material might be usable, but be aware that the actual concentration of the desired compound is lower, and it is contaminated with iodine.
-
Preventative Measures:
-
Always store the compound in an amber or opaque vial.
-
For added protection, wrap the container in aluminum foil.
-
Minimize exposure to ambient light during handling. Work in a fume hood with the sash lowered and lights dimmed if possible.
-
Issue 2: My reaction yield is lower than expected, and I suspect the reagent has degraded. NMR analysis shows peaks consistent with a diol.
-
Probable Cause: The presence of diol-related peaks points towards the hydrolysis of the 1,3-dioxolane ring.[1] This is almost always caused by exposure to acidic conditions, which may not be obvious. Sources of acid can include:
-
Immediate Action: Purify the reagent via column chromatography if possible, though it is often more practical to start with a fresh, unopened batch.
-
Preventative Measures:
-
Use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Ensure all glassware is scrupulously dried and, if necessary, rinsed with a weak base solution (like 1% triethylamine in the final rinse solvent) followed by drying.
-
Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize moisture exposure.
-
Issue 3: I am observing inconsistent results between different aliquots from the same original bottle.
-
Probable Cause: This issue often stems from improper handling of the main stock container after it has been opened. Frequent opening and closing of the bottle can introduce moisture and air, leading to gradual degradation. Temperature fluctuations from repeated freeze-thaw cycles can also accelerate decomposition.
-
Immediate Action: Discard the current stock bottle as its contents are likely heterogeneous.
-
Preventative Measures:
-
Aliquot Upon Receipt: When you first receive the compound, divide the contents into several smaller, single-use vials under an inert atmosphere.
-
Store these smaller aliquots under the recommended conditions (2-8°C, dark, inert gas).
-
When you need the reagent, use one entire aliquot for the experiment, ensuring the main stock remains untouched and properly stored.
-
Experimental Protocols & Visual Guides
Protocol: Initial Receipt and Aliquoting
-
Preparation: Move the sealed manufacturer's bottle, several small amber glass vials with PTFE-lined caps, and necessary tools (syringes, needles) into a glovebox or have them ready for use with a Schlenk line.
-
Inert Atmosphere: Ensure the environment is under a positive pressure of dry argon or nitrogen.
-
Equilibration: Allow the manufacturer's bottle to warm to ambient temperature within the inert atmosphere before opening to prevent condensation of moisture on the cold compound.
-
Dispensing: Carefully open the main bottle and use a clean, dry syringe or pipette to transfer appropriate amounts of the liquid into the smaller amber vials.
-
Sealing: Tightly cap each aliquot vial. For extra protection, you can wrap the cap threads with parafilm.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (if diluted), and date. Store all aliquots at 2-8°C, protected from light.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
References
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
CPAchem. (2020). Safety data sheet. [Link]
-
Chemistry Stack Exchange. (2013). Why do alkyl bromides and iodides develop colour when exposed to light?. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Thermo Fisher Scientific. (2026). Safety Data Sheet. [Link]
- Salomaa, P. (n.d.).
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
- Zaera, F. (1993). Thermal Decomposition of Alkyl Halides on Aluminum. 1.
- Sarakha, M., et al. (2009). Visible Light Generation of Iodine Atoms and I−I Bonds: Sensitized I− Oxidation and I3− Photodissociation. Journal of the American Chemical Society.
- Nega, M., & Mengesha, B. (2022).
- Fischer, I., et al. (2023).
-
Givaudan. (2021). Safety Data Sheet. [Link]
- Sarakha, M., et al. (2009). Visible Light Generation of Iodine Atoms and I-I Bonds: Sensitized I- Oxidation and I-3(-) Photodissociation.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]
-
Chemguide. (n.d.). Thermal decomposition. [Link]
- Maccoll, A. (1999). Heterolysis and the Pyrolysis of Alkyl Halides in the Gas Phase. Chemical Reviews.
-
Wikipedia. (n.d.). Dioxolane. [Link]
- Suffet, I. H., et al. (1996). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).
- ResearchGate. (2019). (PDF) Thermal decomposition of tetraalkylammonium iodides.
- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
-
NIST. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. [Link]
-
PubChem. (n.d.). 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane. [Link]
-
Stenutz. (n.d.). 2,2-dimethyl-1,3-dioxolane. [Link]
-
Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Link]
- ResearchGate. (2012). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study.
-
PubMed. (2012). Kinetics and Mechanisms of the Thermal Decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. chemscene.com [chemscene.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. aksci.com [aksci.com]
- 14. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
Overcoming steric hindrance in alkylation reactions with "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane"
Welcome to the Technical Support Center for 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize your alkylation workflows.
System Overview: The Steric Challenge
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a highly valuable electrophilic C4 building block, effectively serving as an acetonide-protected 1,2,4-butanetriol derivative[1]. While primary alkyl iodides are generally excellent substrates for bimolecular nucleophilic substitution (
Failure to account for this steric penalty typically results in stalled reactions, low yields, or a complete shift toward the competing
Troubleshooting Guides & FAQs
Q1: My alkylation of a bulky secondary amine is stalling at ~30% conversion despite extended heating. How can I drive this to completion?
A1: Extended heating of a sterically hindered
-
The Causality: In standard solvents (like THF or MeCN), the nucleophile is heavily solvated, which artificially increases its steric bulk.
-
The Solution: Shift to a strongly polar aprotic solvent like anhydrous DMF or DMSO. These solvents lack hydrogen-bond donors, leaving the amine "naked" and significantly more reactive. If the reaction still stalls, utilize Microwave Irradiation (100–120 °C) . Microwave heating provides rapid, localized energy that can effectively overcome the high
barrier of hindered trajectories without the prolonged thermal exposure that degrades the acetonide ring.
Q2: I am trying to synthesize an ether using a tertiary alkoxide, but NMR shows predominant alkene formation instead of my desired product. How do I prevent this?
A2: You are observing a classic competition between
-
The Causality: Tight ion pairs (e.g.,
/ ) are less nucleophilic and more basic. -
The Solution: Use a milder base system (
) combined with 18-Crown-6 [4]. The crown ether tightly sequesters the potassium cation, breaking the ion pair. This generates a highly reactive, separated alkoxide anion that can attack the electrophilic carbon rapidly, outcompeting the elimination pathway[4].
Q3: My substrate is highly acid-sensitive and base-sensitive. I cannot use strong bases or high heat. Is there a mild alternative for this alkylation?
A3: Yes. You should transition from a purely nucleophile-driven
-
The Causality: Silver has a profound affinity for halogens.
coordinates directly to the iodine atom, weakening the C-I bond and pulling electron density away from the primary carbon. This creates a transition state with partial carbocationic character. Because the C-I bond is partially broken before the nucleophile fully arrives, the strict 180° trajectory and close-quarters crowding of a standard reaction are relaxed, allowing bulky nucleophiles to trap the electrophile at near-ambient temperatures[5].
Mechanistic Logic & Workflows
Caption: Mechanistic pathways for overcoming steric hindrance during bulky alkylations.
Quantitative Optimization Matrix
Use the following data table to select the optimal conditions based on your specific nucleophile class:
| Nucleophile Class | Standard Condition (Failure Mode) | Primary Issue Observed | Optimized Condition | Expected Yield |
| Bulky Sec-Amine | Stalled Reaction (<30%) | Microwave (120°C), DMF, DIPEA | 75–85% | |
| Tertiary Alkoxide | NaH, THF, 65°C | 80–90% | ||
| Hindered Phenol | NaOH, EtOH, Reflux | Poor Solubility / No Rxn | 85–95% |
Validated Experimental Protocols
Protocol A: Crown-Ether Assisted Alkylation (For Hindered Alcohols/Alkoxides)
This protocol is a self-validating system: the color change of the suspension and TLC monitoring ensure the phase-transfer mechanism is active.
-
Preparation: In an oven-dried flask under Argon, dissolve the hindered alcohol (1.0 eq) in anhydrous DMSO (0.2 M).
-
Base Addition: Add finely powdered, oven-dried
(3.0 eq) and 18-Crown-6 (0.2 eq). Stir at room temperature for 30 minutes. Validation check: The mixture should become a fine, homogenous suspension. -
Alkylation: Dropwise, add 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq) via syringe.
-
Incubation: Heat the reaction to 40 °C. Monitor by TLC (Hexanes/EtOAc). Validation check: If the starting material persists after 6 hours, spike with an additional 0.1 eq of 18-Crown-6 to verify catalyst depletion.
-
Workup: Quench with water, extract
with EtOAc. Wash the organic layer heavily with brine ( ) to remove DMSO and the crown ether. Dry over and concentrate.
Protocol B: Silver-Promoted Alkylation (For Complex/Sensitive Scaffolds)
Caption: Step-by-step experimental workflow for Silver-promoted sterically hindered alkylations.
-
Preparation: Dissolve the nucleophile (1.0 eq) and 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.5 eq) in anhydrous DCM (0.1 M).
-
Activation: Add freshly prepared
(1.5 eq). Wrap the reaction flask entirely in aluminum foil to exclude light (prevents silver degradation). -
Incubation: Stir vigorously at 40 °C for 12–24 hours.
-
Validation Check: Temporarily remove the foil. The formation of a distinct, heavy yellow/white precipitate (
) confirms that the electrophilic activation and halide abstraction are successful. -
Workup: Filter the crude mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo and purify via flash chromatography.
References
-
Chemistry LibreTexts. "10.4: Effect of sterics on Sn2 reactions". LibreTexts Organic Chemistry. Available at:[Link]
-
The Journal of Organic Chemistry. "Developing an Ionic Halide Transfer and Addition Process Driven by Theoretical and Experimental Synergy". ACS Publications. Available at: [Link]
-
Wikipedia / Organic Chemistry Portal. "Williamson ether synthesis". Wikipedia. Available at: [Link]
-
Master Organic Chemistry. "The Hofmann Elimination - Why Are 'Less Substituted' Alkenes Favored?". Master Organic Chemistry. Available at: [Link]
Sources
Validation & Comparative
Analytical Methods for Determining the Enantiomeric Purity of Chiral 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane: A Comparative Guide
Executive Summary
The compound 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of nucleoside analogs and complex active pharmaceutical ingredients (APIs). Because the stereocenter at the C4 position dictates the pharmacological efficacy of downstream products, determining its enantiomeric excess (
This guide objectively compares the three most robust analytical techniques for this molecule: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Capillary Gas Chromatography (GC) , and Quantitative Nuclear Magnetic Resonance (qNMR) . Rather than merely listing parameters, this guide deconstructs the mechanistic causality behind each method, providing self-validating protocols to ensure scientific integrity.
Mechanistic Foundations & Methodologies
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Preparative Scalability and Precision
Causality & Mechanism: Chiral HPLC utilizes polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives coated on silica (e.g., CHIRALCEL OX-H). The chiral discrimination of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane relies on a three-point interaction model. The carbamate groups of the CSP act as hydrogen-bond donors/acceptors to the dioxolane oxygens. Simultaneously, the bulky 2-iodoethyl tail and the gem-dimethyl groups of the acetonide provide steric hindrance. The transient diastereomeric complexes formed between the CSP and each enantiomer have different thermodynamic stabilities, leading to baseline separation [1].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the dioxolane sample in HPLC-grade Hexane/Isopropanol (IPA) to a concentration of 0.5 mg/mL. Filter through a 0.22 μm PTFE syringe filter.
-
System Setup: Install a CHIRALCEL OX-H column (4.6 × 250 mm, 5 μm).
-
Mobile Phase: Isocratic elution using 95:5 Hexane:IPA at a flow rate of 1.0 mL/min. Maintain column temperature at 30 °C to stabilize the thermodynamics of the chiral interaction.
-
Detection: Because the aliphatic dioxolane lacks a strong UV chromophore, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). If using UV, monitor at 210 nm (capturing the weak absorbance of the iodo- group).
-
Self-Validation System: Inject a known racemic standard of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane prior to the sample. Acceptance Criteria: The resolution factor (
) between the two enantiomer peaks must be , and the peak tailing factor must be . If , decrease the IPA modifier concentration to 2% to increase retention and interaction time.
Method B: Chiral Capillary Gas Chromatography (GC)
High-Resolution Analysis for Semi-Volatile Intermediates
Causality & Mechanism:
Halogenated dioxolanes are sufficiently volatile for GC analysis. Chiral GC employs permethylated
Step-by-Step Protocol:
-
Sample Preparation: Dilute the sample in a volatile, non-reactive solvent (e.g., dichloromethane) to 1.0 mg/mL.
-
System Setup: Install a Chiraldex B-DM capillary column (30 m × 0.25 mm × 0.12 μm).
-
Temperature Programming: Set the injector to 200 °C. Use a mild isothermal oven program at 110 °C. Crucial Scientific Insight: Do not exceed 150 °C, as aliphatic alkyl iodides are prone to thermal elimination (dehydrohalogenation) at elevated temperatures.
-
Detection: Flame Ionization Detector (FID) set to 250 °C. Carrier gas: Helium at 1.5 mL/min.
-
Self-Validation System: Monitor the baseline for degradation peaks (e.g., elimination products). Acceptance Criteria: Mass balance must be confirmed. The sum of the enantiomer peak areas must account for
of the total integrated area, proving that thermal degradation is not skewing the calculation.
Method C: Quantitative NMR (qNMR) with Chiral Solvating Agents (CSAs)
Rapid Orthogonal Validation Without Chiral Columns
Causality & Mechanism:
When a Chiral Solvating Agent (CSA), such as Pirkle's alcohol [(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol], is added to the sample in an NMR tube, it forms rapid, reversible diastereomeric solvates. The
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10 mg of the dioxolane in 0.6 mL of anhydrous
. Add 2.5 molar equivalents of the selected CSA. -
Acquisition: Run a
-NMR spectrum at MHz. Set the relaxation delay ( ) to at least 5 times the longest relaxation time (typically seconds) to ensure quantitative integration. -
Analysis: Identify the split gem-dimethyl singlets. Integrate both peaks.
-
Self-Validation System: Acceptance Criteria: The total integration of the split methyl peaks must exactly equal the integration of the un-split methyl peak in a control spectrum (without CSA). Baseline resolution between the split peaks is mandatory for accurate
calculation.
Quantitative Data & Performance Comparison
To facilitate method selection, the quantitative performance metrics of the three analytical workflows are summarized below. Data is normalized based on standard analytical validations for halogenated dioxolane derivatives [1, 2].
| Analytical Parameter | Chiral HPLC (Polysaccharide CSP) | Chiral GC (Cyclodextrin CSP) | qNMR + CSA (Pirkle's Alcohol) |
| Primary Mechanism | H-bonding & Steric Inclusion | Cavity Inclusion & van der Waals | Transient Diastereomeric Solvation |
| Typical Resolution ( | 1.8 – 2.5 | 2.0 – 3.5 | Baseline split ( |
| Limit of Detection (LOD) | ~0.05% (with RI/ELSD) | ~0.01% (with FID) | ~2.0% (Limited by NMR sensitivity) |
| Analysis Time | 15 – 30 minutes | 10 – 15 minutes | 5 minutes (post-prep) |
| Sample Requirement | 0.5 mg | < 0.1 mg | 10 mg + expensive CSA |
| Thermal Degradation Risk | None (Ambient/30 °C) | Moderate (Alkyl iodide lability) | None (Ambient) |
| Best Application | Preparative scale-up, routine QA | High-throughput trace enantiomer ID | Rapid structural & optical check |
Decision Workflow for Method Selection
The following logic diagram provides a structured decision matrix for selecting the optimal analytical method based on sample constraints and laboratory throughput requirements.
Caption: Decision matrix for selecting the optimal chiral analytical method for dioxolane derivatives.
Conclusion
For the enantiomeric purity determination of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, Chiral HPLC remains the most robust and scalable method, completely avoiding the thermal degradation risks associated with the labile carbon-iodine bond. However, if trace-level enantiomeric impurities must be quantified with maximum theoretical plates, Chiral GC is superior, provided the injector and oven temperatures are strictly controlled. qNMR serves as an excellent, self-validating orthogonal technique that requires no specialized chromatography columns, making it ideal for rapid synthetic checks.
References
-
Kothapalli, Y., Chu, C. K., & Singh, U. S. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry, 89(13), 9313-9321. URL:[Link]
-
Zhang, Z., et al. (2023). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Chinese Journal of Chromatography, 41(12), 1135-1140. URL:[Link]
A Comparative Guide to the SN1 and SN2 Reactivity of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, a nuanced understanding of reaction mechanisms is not merely academic—it is the cornerstone of efficient and predictable molecular construction. This guide provides an in-depth comparison of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactivity of a key building block: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane . By dissecting the structural and environmental factors that govern its reaction pathways, this document aims to equip scientists with the predictive power to harness its synthetic potential.
Structural Analysis of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane: A Primary Alkyl Halide with Nuances
At its core, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a primary alkyl iodide. The carbon atom bonded to the excellent leaving group, iodine, is itself bonded to only one other carbon atom. This fundamental structural feature is the primary determinant of its reactivity profile in nucleophilic substitution reactions.
Generally, primary alkyl halides are strongly predisposed to react via the SN2 mechanism .[1][2][3] This is due to the relatively low steric hindrance around the electrophilic carbon, allowing for the backside attack of a nucleophile.[1][4][5] Conversely, the formation of a primary carbocation, a necessary intermediate for the SN1 pathway , is energetically highly unfavorable and generally does not occur under normal conditions.[3][6][7]
However, the presence of the 2,2-dimethyl-1,3-dioxolane ring introduces considerations beyond a simple primary alkyl halide. While not directly attached to the electrophilic carbon, its proximity could potentially exert subtle steric or electronic effects. It is crucial to recognize that the oxygen atoms in the dioxolane ring are unlikely to participate in resonance stabilization of a carbocation at the primary carbon due to their distance.
Theoretical Reactivity: A Strong Predisposition for the SN2 Pathway
Based on first principles of physical organic chemistry, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is expected to overwhelmingly favor the SN2 pathway over the SN1 pathway.
Arguments for SN2 Dominance:
-
Substrate Structure: As a primary alkyl halide, the substrate is ideally suited for SN2 reactions due to minimal steric hindrance.[1][2][3]
-
Carbocation Instability: The alternative SN1 mechanism would require the formation of a highly unstable primary carbocation, which is a high-energy intermediate.[6][7]
Negligible SN1 Contribution:
Under standard nucleophilic substitution conditions, the SN1 pathway is considered non-viable for this substrate. The energy barrier to form the primary carbocation is simply too high for this pathway to compete effectively with the concerted SN2 mechanism.
The following diagram illustrates the mechanistic choice dictated by the substrate's structure.
Caption: Logical flow for predicting the dominant reaction pathway.
Experimental Design for Mechanistic Elucidation
To empirically validate the theoretical predisposition of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane towards the SN2 mechanism, a series of controlled experiments can be designed. The core principle is to establish reaction conditions that are distinctly favorable for either SN1 or SN2 and observe the resulting reaction rates and products.
Experimental Protocol 1: Favoring the SN2 Pathway
This experiment aims to maximize the rate of the SN2 reaction.
-
Objective: To demonstrate the high reactivity of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane under conditions optimal for a bimolecular substitution.
-
Rationale: The use of a strong, non-bulky nucleophile in a polar aprotic solvent will favor the concerted SN2 mechanism.[2][8][9] The polar aprotic solvent solvates the cation of the nucleophilic salt but leaves the anionic nucleophile "naked" and highly reactive.[10] The rate of this reaction is expected to be dependent on the concentrations of both the substrate and the nucleophile.[2][11]
Step-by-Step Methodology:
-
Reactant Preparation: Prepare a 0.1 M solution of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane in anhydrous acetone. Prepare a 0.2 M solution of sodium azide (NaN₃) in anhydrous acetone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane solution.
-
Initiation: Add the sodium azide solution to the flask.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature of 50°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals to determine the rate of consumption of the starting material and the formation of the azide product.
-
Kinetic Analysis: Determine the reaction rate. If the reaction is bimolecular, doubling the concentration of sodium azide should approximately double the initial reaction rate.
Experimental Protocol 2: Attempting to Force the SN1 Pathway
This experiment is designed to create an environment that would favor an SN1 reaction if the substrate were amenable to it.
-
Objective: To demonstrate the low to negligible reactivity of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane under SN1-favoring conditions.
-
Rationale: A weak nucleophile that is also a polar protic solvent (solvolysis) is used to promote the ionization of the substrate to form a carbocation intermediate.[7][8][12] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[2][13]
Step-by-Step Methodology:
-
Reactant Preparation: Prepare a 0.1 M solution of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane in 80% aqueous ethanol.
-
Reaction Setup: Place the solution in a sealed reaction vessel equipped with a magnetic stirrer.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature of 50°C. To promote ionization, a non-nucleophilic Lewis acid such as silver nitrate (AgNO₃) can be added to facilitate the removal of the iodide leaving group.
-
Monitoring: Monitor the reaction for the consumption of the starting material and the formation of the corresponding ether and alcohol products over an extended period.
-
Kinetic Analysis: Determine the reaction rate. The rate is expected to be extremely slow or negligible.
The following diagram outlines the workflow for these comparative experiments.
Caption: Experimental workflow for comparing SN1 and SN2 reactivity.
Predicted Outcomes and Data Summary
The following table summarizes the predicted outcomes of the proposed experiments, based on established mechanistic principles.
| Parameter | SN2 Conditions | SN1 Conditions |
| Solvent | Acetone (Polar Aprotic) | 80% Ethanol/Water (Polar Protic) |
| Nucleophile | Sodium Azide (Strong) | Ethanol/Water (Weak) |
| Predicted Rate Law | Rate = k[Substrate][N₃⁻] | Rate = k[Substrate] |
| Predicted Relative Rate | Fast | Extremely Slow / No Reaction |
| Major Product | 4-(2-Azidoethyl)-2,2-dimethyl-1,3-dioxolane | Negligible product formation |
| Stereochemistry | Inversion (if chiral center present) | Not Applicable |
Conclusion: A Reliable SN2 Substrate for Synthetic Applications
The structural analysis and theoretical considerations strongly indicate that 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane will react almost exclusively through an SN2 mechanism . Its primary alkyl iodide nature, with low steric hindrance at the electrophilic carbon, makes it an excellent substrate for bimolecular nucleophilic substitution. Conversely, the high energy barrier associated with the formation of a primary carbocation renders the SN1 pathway kinetically inaccessible under practical laboratory conditions.
For researchers in drug development and organic synthesis, this predictable reactivity is a significant asset. It allows for the reliable introduction of a wide range of nucleophiles at the iodo-substituted position with high confidence in the reaction outcome and, where applicable, stereochemical control. The experimental designs proposed in this guide provide a framework for the empirical confirmation of this reactivity profile.
References
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. [Link]
-
Quora. (2021, November 15). In substitution reactions, what are the factors that determine whether a reaction is SN1 or SN2?[Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
-
BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions | PDF. [Link]
-
Organic Chemistry. (n.d.). Carbocation stability. [Link]
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Fiveable. (2026, March 2). Characteristics of the SN1 Reaction | Organic Chemistry.... [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Organic Chemistry Tutor. (n.d.). SN1 Reactions with Carbocation Rearrangements. [Link]
-
Chemistry Steps. (n.d.). When Is the Mechanism SN1 or SN2?[Link]
-
Chemistry LibreTexts. (2014, August 7). 8.
Reactions. [Link] -
Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. [Link]
-
Chemistry Stack Exchange. (2025, March 16). Role of carbocation stability in SN1 substitution reaction. [Link]
-
Slideshare. (n.d.). SN1 & SN2 mechanism | PPTX. [Link]
-
Reddit. (2022, November 14). Can someone help explain mechanisms of reactions and SN1 & SN2 to me?[Link]
-
CHEMISTRY 1000. (2021). Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. [Link]
-
Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
BYJU'S. (2021, July 14). SN1 and SN2 Reaction of Haloalkanes. [Link]
-
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
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A Comparative Guide to Alkylating Agent Efficacy: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane vs. Its Tosylate Precursor
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, yield, and purity of a synthetic route. The introduction of a protected 2-hydroxyethyl moiety is a common strategy for building complex molecular architectures. This guide provides an in-depth, objective comparison between two key precursors for this purpose: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane and its corresponding tosylate, (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate .[1]
Our analysis moves beyond simple catalog specifications to explore the fundamental principles of chemical reactivity, supported by established literature and practical experimental considerations, to empower researchers to make informed decisions for their specific applications.
The Foundation: Understanding the Role of the Leaving Group
Both molecules share the same electrophilic carbon backbone and are designed to deliver the (2,2-dimethyl-1,3-dioxolan-4-yl)ethyl group via a nucleophilic substitution reaction. The critical difference lies in the leaving group: an iodide ion (I⁻) versus a tosylate ion (TsO⁻).
A good leaving group must be able to stabilize the negative charge it takes upon bond cleavage.[2] Generally, the weaker the basicity of a group, the better its ability to act as a leaving group.[2]
-
Tosylate (p-toluenesulfonate): The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid. Its negative charge is delocalized by resonance across three oxygen atoms, making it a very stable and thus excellent leaving group.[3]
-
Iodide: The iodide ion is the conjugate base of hydroiodic acid (HI), one of the strongest hydrohalic acids. Its stability arises from its large size and high polarizability, which disperses the negative charge over a large volume.[2]
While both are considered excellent leaving groups, their performance is not identical and is highly dependent on the reaction context, a nuance we will explore in detail.
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A Senior Application Scientist's Guide to Validating Reaction Products with 2D NMR
In the meticulous world of chemical research and pharmaceutical development, the unambiguous structural confirmation of a reaction product is paramount. While techniques like mass spectrometry provide crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the intricate three-dimensional architecture of molecules.[1] This guide provides an in-depth comparison of key two-dimensional (2D) NMR techniques, offering field-proven insights and actionable protocols to empower researchers in their quest for structural validation.
The transition from one-dimensional (1D) to 2D NMR represents a significant leap in resolving spectral complexity. By spreading nuclear correlations across two frequency dimensions, we can untangle overlapping signals and reveal detailed connectivity and spatial relationships within a molecule.[2][3][4]
Comparative Analysis of Core 2D NMR Techniques
A strategic combination of 2D NMR experiments is often necessary for the complete and confident determination of a molecular structure.[5][6] Each technique provides a unique piece of the structural puzzle.
| Technique | Full Name | Information Provided | Strengths | Limitations |
| COSY | CO rrelation S pectroscopY | Through-bond proton-proton (¹H-¹H) couplings, typically over 2-4 bonds.[7] | Excellent for identifying adjacent protons and mapping out spin systems.[2][8][9] | Can be complex in crowded spectral regions; long-range couplings may be weak or absent.[7] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Direct one-bond correlations between protons (¹H) and heteronuclei (e.g., ¹³C, ¹⁵N).[10][11] | Highly sensitive method to definitively link protons to the carbons they are attached to.[11] Edited HSQC can distinguish CH, CH₂, and CH₃ groups.[10][12] | Only provides information about directly attached nuclei. |
| HMBC | H eteronuclear M ultiple B ond C oherence | Long-range (2-4 bond) correlations between protons (¹H) and heteronuclei (e.g., ¹³C, ¹⁵N).[10][13] | Crucial for connecting different spin systems and identifying quaternary carbons.[13][14][15] | The absence of a correlation does not definitively rule out proximity.[10] It can be challenging to distinguish between 2- and 3-bond correlations.[16][17] |
| NOESY | N uclear O verhauser E ffect S pectroscopY | Through-space correlations between protons that are close in proximity (typically < 5 Å), regardless of bond connectivity.[18][19][20] | Provides critical information about stereochemistry, conformation, and the 3D structure of a molecule.[18][21] | The intensity of NOE signals is highly dependent on molecular size and tumbling rate.[19] |
The Causality Behind Experimental Choices: A Step-by-Step Workflow
A logical and systematic approach to 2D NMR data acquisition and analysis is essential for efficient and accurate structure elucidation. The following workflow represents a field-proven strategy.
Caption: A logical workflow for 2D NMR-based structure elucidation.
Experimental Protocols: A Self-Validating System
The quality of your 2D NMR data is fundamental to a successful structural validation. Adhering to best practices in sample preparation, data acquisition, and processing is non-negotiable.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte.
-
Concentration: Aim for a sample concentration that provides good signal-to-noise in a reasonable time frame. Highly concentrated samples can lead to signal artifacts.[22]
-
Purity: Remove any solid impurities by filtration to ensure good spectral quality.
Data Acquisition: Key Parameter Optimization
Modern NMR spectrometers often have standard templates for common experiments. However, understanding and optimizing key parameters can significantly improve your results.[23]
| Parameter | Description | Optimization Rationale |
| Spectral Width (sw) | The frequency range to be observed. | Set the spectral width to encompass all signals of interest to avoid aliasing (folding) of peaks.[24] |
| Number of Scans (ns) | The number of times the experiment is repeated and averaged. | Increasing the number of scans improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.[23] |
| Relaxation Delay (d1) | The time allowed for nuclear spins to return to equilibrium between scans. | A sufficient relaxation delay (typically 1.5 times the longest T1 relaxation time) is crucial for accurate signal integration and quantitative analysis.[24] |
| Mixing Time (NOESY) | The duration during which the Nuclear Overhauser Effect is allowed to build up. | The optimal mixing time depends on the molecular weight of the compound.[19] |
Data Processing
-
Fourier Transform (FT): This mathematical operation converts the time-domain data (FID) into the frequency-domain spectrum.[25]
-
Phasing: Corrects the phase of the signals to ensure they are all in pure absorption mode.
-
Baseline Correction: Removes distortions in the baseline of the spectrum.
-
Window Functions: Applied before Fourier transformation to improve either signal-to-noise (e.g., exponential multiplication) or resolution (e.g., Gaussian multiplication).[26]
Delving Deeper: A Comparative Look at Key Experiments
COSY (Correlation Spectroscopy)
The COSY experiment is the workhorse for establishing proton-proton connectivity.[8][9] It reveals which protons are coupled to each other, typically through two or three bonds. In a COSY spectrum, the 1D proton spectrum appears on the diagonal, while off-diagonal cross-peaks indicate coupled protons.[9][27]
Interpreting a COSY Spectrum: A cross-peak at the intersection of the frequencies of two diagonal peaks signifies that these two protons are J-coupled. By "walking" through the cross-peaks, one can trace out entire spin systems within the molecule.[5][9]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment provides an unambiguous correlation between a proton and the carbon (or other heteronucleus) to which it is directly attached.[10][11][28] This is a highly sensitive experiment due to proton detection.[11][12]
Interpreting an HSQC Spectrum: Each peak in the HSQC spectrum corresponds to a C-H bond. The coordinates of the peak give the chemical shifts of the attached proton and carbon. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the peaks.[10][12]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably one of the most powerful tools for determining the overall carbon skeleton of a molecule.[14][15] It reveals correlations between protons and carbons that are separated by two to four bonds.[10][13] This is essential for connecting spin systems identified by COSY and for placing quaternary carbons within the structure.[13]
Interpreting an HMBC Spectrum: A cross-peak indicates a long-range coupling between a proton and a carbon. By analyzing these correlations, one can piece together the molecular framework. For instance, a correlation from a methyl proton to a carbonyl carbon can establish the position of the methyl group relative to the carbonyl.
NOESY (Nuclear Overhauser Effect Spectroscopy)
Unlike the previous experiments which rely on through-bond couplings, NOESY detects through-space interactions.[19][29] It identifies protons that are physically close to each other in the 3D structure of the molecule, typically within 5 Å.[18][19]
Interpreting a NOESY Spectrum: A cross-peak between two protons in a NOESY spectrum indicates that they are close in space. This information is invaluable for determining stereochemistry and the conformation of flexible molecules.[18][20]
Troubleshooting and Avoiding Common Pitfalls
Even with careful planning, artifacts and issues can arise in 2D NMR spectra. Being able to recognize and address these is a critical skill.
-
t₁ Noise: Vertical stripes of noise at the frequency of strong signals (like residual solvent) can obscure real cross-peaks. This can often be mitigated by increasing the number of dummy scans before acquisition.[26]
-
Quadrature Artifacts: In older spectrometers, this can lead to "ghost" peaks. Acquiring an even number of scans usually resolves this.[23]
-
Incorrect Receiver Gain: Setting the receiver gain too high can cause artifacts, such as parallel diagonal signals in a COSY spectrum.[30]
-
Insufficient Digital Resolution: If the resolution is poor, cross-peaks may be difficult to distinguish from the diagonal or from each other. This can be improved by increasing the number of increments in the indirect dimension (t₁).[24]
Conclusion
The suite of 2D NMR techniques provides an unparalleled toolkit for the definitive structural validation of reaction products. By understanding the principles behind each experiment, employing a logical workflow, and adhering to best practices in data acquisition and processing, researchers can confidently elucidate the structures of even complex molecules. The integration of COSY, HSQC, HMBC, and NOESY data provides a self-validating system that is essential for the integrity of research in chemistry and drug development.
References
- Common problems and artifacts encountered in solution-state NMR experiments.Google Books.
- NOESY Definition - Organic Chemistry Key Term.Fiveable. (2025, August 15).
- NMR Techniques in Organic Chemistry: a quick guide.University of Bath.
- NOESY and ROESY.University of California, Irvine. (2018, August 8).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation.Emery Pharma. (2018, April 2).
- Long-range heteronuclear correlation.Weizmann Institute of Science.
- Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.Hilaris Publisher. (2020, September 21).
- Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY).Karlsruhe Institute of Technology.
- NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.Nanalysis. (2021, July 12).
- COSY.Weizmann Institute of Science.
- Optimizing NMR Processing: Techniques and Best Practices.JEOL USA.
- Basics of NOE/NOESY: Causes and Solutions When NOE is Not Detected.JEOL USA.
- 2D NMR: Overview of Homonuclear Correlation Techniques.JoVE. (2024, December 5).
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. (2020, December 4). Retrieved March 7, 2026, from [Link]
-
Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature. (2023, April 3). Retrieved March 7, 2026, from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. (2004, September 15). Retrieved March 7, 2026, from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. (2025, March 27). Retrieved March 7, 2026, from [Link]
-
HSQC and HMBC. Columbia University. Retrieved March 7, 2026, from [Link]
-
Common Problems. San Diego State University. Retrieved March 7, 2026, from [Link]
-
Long-range correlations (n j C,H n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. SciELO. Retrieved March 7, 2026, from [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. (2025, October 24). Retrieved March 7, 2026, from [Link]
-
The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. Retrieved March 7, 2026, from [Link]
-
NMR Data Processing. Encyclopedia of Magnetic Resonance. Retrieved March 7, 2026, from [Link]
-
2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Karlsruhe Institute of Technology. Retrieved March 7, 2026, from [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. Retrieved March 7, 2026, from [Link]
-
Validation case study: Matching NMR spectra to composition of the molecule. GitHub. Retrieved March 7, 2026, from [Link]
-
Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. Retrieved March 7, 2026, from [Link]
-
COSY (Magnitude). Tecmag. Retrieved March 7, 2026, from [Link]
-
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. (2025, July 9). Retrieved March 7, 2026, from [Link]
-
Best Practices for Pre-Treatment of 2D-NMR Spectral Data Prior to Chemometric Assessment for Biopharmaceutical Applications. National Institute of Standards and Technology. (2020, April 6). Retrieved March 7, 2026, from [Link]
-
Best Practices in NMR Data Acquisition and Analysis. CASSS. Retrieved March 7, 2026, from [Link]
-
2 Dimensional NMR User's Brief Guide. University of California, Davis. (2018, July 17). Retrieved March 7, 2026, from [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. (2017, February 2). Retrieved March 7, 2026, from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved March 7, 2026, from [Link]
-
1D and 2D NMR. Emory University. (2011, April 14). Retrieved March 7, 2026, from [Link]
-
NMR Validation. Process NMR Associates. (2018, August 27). Retrieved March 7, 2026, from [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Retrieved March 7, 2026, from [Link]
-
HMQC Basic heteronuclear correlations: HSQC. University of Barcelona. Retrieved March 7, 2026, from [Link]
-
Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments. University of Ottawa. (2008, June 27). Retrieved March 7, 2026, from [Link]
-
Unlocking Molecular Secrets: A Friendly Guide to 2D NMR COSY. Oreate AI. (2026, February 3). Retrieved March 7, 2026, from [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 7, 2026, from [Link]
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Publish Comparison Guide: Synthetic Utility of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane vs. Alternative Alkylating Agents
Executive Summary
In the landscape of complex molecule synthesis, the precise installation of functionalized carbon chains is paramount. 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (also known as the acetonide of 4-iodo-1,2-butanediol) serves as a premier electrophilic building block for introducing a protected 3,4-dihydroxybutyl moiety[1]. Widely utilized in the total synthesis of natural products, such as the stereocontrolled assembly of macrolides[2], this reagent offers a unique balance of extreme electrophilicity and robust diol protection.
This guide provides an objective, data-driven comparison of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane against its halogenated and sulfonate alternatives, equipping drug development professionals and synthetic chemists with the mechanistic insights needed to optimize their synthetic routes.
Structural & Mechanistic Rationale
The Role of the Acetonide Protecting Group
The 2,2-dimethyl-1,3-dioxolane (acetonide) ring is not merely a passive protecting group; it fundamentally alters the physical and chemical properties of the 1,2,4-butanetriol scaffold[3].
-
Causality of Choice: By tying up the 1,2-diol into a five-membered cyclic ketal, the molecule's polarity is drastically reduced, allowing for high solubility in aprotic solvents (e.g., THF, DMF, DMPU) essential for carbanion chemistry. Furthermore, it prevents competitive intramolecular cyclization (epoxide formation) that would inevitably occur if an unprotected or monoprotected diol were subjected to basic alkylation conditions.
Why the Iodide Leaving Group?
While the precursor 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can be converted into various electrophiles, the iodide derivative stands out for two distinct mechanistic reasons:
-
Kinetic Superiority in
: Iodine's large atomic radius and polarizability make it an exceptionally soft leaving group. When paired with soft nucleophiles (e.g., acetylides, enolates, or thiolates), the transition state energy is significantly lowered compared to bromides or chlorides. -
Single-Electron Transfer (SET) Capability: Unlike tosylates, the weak C–I bond (approx. 234 kJ/mol) makes this compound an excellent radical precursor for
-mediated cross-couplings or AIBN/tributyltin hydride-driven radical cyclizations.
Comparative Performance Data
To objectively evaluate the optimal reagent for your workflow, the quantitative and qualitative metrics of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane and its alternatives are summarized below.
| Metric / Reagent | 4-(2-Iodoethyl)-... (Iodide)[1] | 4-(2-Bromoethyl)-... (Bromide) | Tosylate Derivative | Unprotected 4-Iodo-1,2-diol |
| Relative | Highest ( | Moderate ( | High ( | Poor (Side reactions dominate) |
| Radical Generation | Excellent (SET compatible) | Poor (Requires harsh conditions) | Incompatible | Poor (Unprotected OH interference) |
| Storage Stability | Low (Requires | High (Stable at RT) | Moderate (Moisture sensitive) | Low (Prone to epoxide formation) |
| Atom Economy (Leaving Group) | Moderate (I = 126.9 g/mol ) | High (Br = 79.9 g/mol ) | Low (OTs = 171.2 g/mol ) | N/A |
| Optimal Use Case | Precious/hindered nucleophiles | Large-scale industrial alkylations | General laboratory alkylations | Avoid in basic conditions |
Data synthesized from standard physical organic chemistry benchmarks for primary alkyl electrophiles.
Visualizing the Synthetic Logic
Decision tree for selecting leaving groups for 3,4-dihydroxybutyl chain installation.
Mechanistic workflow of S_N2 alkylation followed by acidic acetonide deprotection.
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and an observable validation metric.
Protocol A: Alkylation of a Terminal Alkyne
Objective: Couple a terminal alkyne with 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane to form a protected alkynyl diol.
-
Preparation of the Nucleophile:
-
Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF. Cool to
under Argon. -
Dropwise add
-BuLi (1.05 equiv). Stir for 30 minutes. -
Causality:
-BuLi quantitatively deprotonates the alkyne. The low temperature prevents the highly reactive lithium acetylide from degrading the THF solvent.
-
-
Solvent Modulation:
-
Add DMPU (N,N'-Dimethylpropyleneurea, 2.0 equiv).
-
Causality: DMPU replaces the highly toxic HMPA. It strongly solvates the lithium cation, leaving the acetylide anion "naked" and drastically increasing its nucleophilicity.
-
-
Electrophile Addition:
-
Add 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 equiv) dropwise. Slowly warm the reaction to room temperature over 4 hours.
-
-
Self-Validation (In-Process):
-
Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-inactive, iodine-stain-active starting material (
) and the appearance of a new spot confirms the S_N2 trajectory.
-
-
Workup:
-
Quench with saturated aqueous
. Extract with diethyl ether. The acetonide is highly stable to these mildly acidic aqueous conditions.
-
Protocol B: Salt-Free Acetonide Deprotection
Objective: Remove the isopropylidene protecting group to reveal the 1,2-diol without generating inorganic salts that complicate isolation.
-
Reaction Setup:
-
Dissolve the protected intermediate in Methanol.
-
Add Dowex 50WX8 strongly acidic cation exchange resin (approx. 20% w/w).
-
Causality: Using a heterogeneous acid catalyst rather than aqueous HCl prevents the formation of highly water-soluble diol-salt mixtures that are notoriously difficult to extract.
-
-
Execution:
-
Stir at room temperature for 12 hours.
-
-
Self-Validation (In-Process):
-
TLC monitoring will show a massive drop in
(e.g., from 0.6 to 0.1) as the non-polar acetonide is converted into a highly polar diol.
-
-
Workup:
-
Simply filter the mixture through a pad of Celite to remove the Dowex resin. Evaporate the methanol under reduced pressure to yield the pure diol. No aqueous extraction is required.
-
References
-
MDPI Molecules - Synthesis and Applications of 1,2,4-Butanetriol Acetonide Derivatives.[3] URL:[Link]
-
Journal of the American Chemical Society (JACS) - Stereocontrolled Total Synthesis of Bastimolide B Using Iterative Homologation of Boronic Esters.[2] URL:[Link]
Sources
Safety Operating Guide
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Handling 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5) requires a nuanced understanding of its molecular architecture.
This compound presents a unique dual-hazard profile: it contains an electrophilic alkyl iodide moiety (a potent alkylating agent with genotoxic potential) and a 1,3-dioxolane ring (an acid-sensitive acetal). Improper disposal can lead to regulatory violations, toxic exposure, or dangerous chemical reactions within waste streams. The following guide provides field-proven, self-validating protocols for the safe operational handling and disposal of this compound.
Chemical Causality & Hazard Profiling
To manage this chemical safely, you must understand the causality behind its reactivity:
-
The Alkylating Hazard (Iodide Moiety): The carbon-iodine (C-I) bond is highly polarizable, making the iodide an excellent leaving group. This renders the molecule a strong electrophilic alkylating agent capable of covalently modifying proteins and DNA[1]. Furthermore, alkyl iodides are photosensitive; exposure to UV/visible light induces homolytic cleavage of the C-I bond, releasing iodine radicals that dimerize into molecular iodine (
), which increases the reactivity of the waste[2]. -
The Hydrolysis Hazard (Dioxolane Ring): The 2,2-dimethyl-1,3-dioxolane acts as a protected diol. While stable in basic and neutral conditions, it rapidly hydrolyzes in the presence of aqueous acids (pH < 5). This acid-catalyzed cleavage releases acetone (highly flammable) and 4-iodo-1,2-butanediol, which can unexpectedly lower the flash point of your waste carboy and cause dangerous pressure buildup.
-
Regulatory Classification: Because it contains iodine, environmental protection agencies (such as the EPA under RCRA guidelines) strictly classify this compound as Halogenated Organic Waste [3].
Visualizing the Disposal Workflow
The following decision tree outlines the logical progression for managing both routine waste and emergency spills involving 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Workflow for the segregation, quenching, and disposal of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Quantitative Waste Compatibility
Before executing any disposal protocol, verify the compatibility of the receiving waste stream. Mixing incompatible waste not only poses severe safety risks but also exponentially increases hazardous waste management costs[3].
Table 1: Waste Stream Compatibility Profile
| Waste Stream Category | Compatibility Status | Mechanistic Consequence & EHS Impact |
| Halogenated Organics (e.g., DCM, Chloroform) | Highly Compatible | Standard RCRA disposal route. Safe for co-mingling[3]. |
| Aqueous Basic Waste (pH 8–10) | Compatible | Maintains acetal stability. Forms a biphasic mixture; acceptable if labeled properly. |
| Non-Halogenated Organics (e.g., Acetone, Hexane) | Incompatible | Regulatory violation. Mixing forces the entire volume to be treated as halogenated waste, increasing disposal costs[3]. |
| Concentrated Acids (e.g., HCl, | Highly Incompatible | Acid-catalyzed hydrolysis of the dioxolane ring releases acetone, lowering flash point and risking container pressurization. |
| Strong Oxidizers (e.g., Peroxides, Nitric Acid) | Highly Incompatible | Exothermic oxidation of the iodide moiety to toxic iodine gas ( |
Step-by-Step Operational Protocols
Protocol A: Routine Laboratory Disposal (Liquid Waste)
Objective: Safely accumulate liquid waste containing 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane while preventing chemical degradation and regulatory violations.
-
pH Verification: Before adding the chemical to any bulk waste carboy, use pH paper to verify that the receiving container has a pH
7.-
Self-Validating Check: If the waste smells strongly of acetone, acetal hydrolysis may have already occurred. Do not add to this container.
-
-
Segregation: Transfer the solution exclusively into a container designated for "Halogenated Organic Solvents"[3].
-
Photoprotection: Ensure the waste carboy is made of amber glass or opaque high-density polyethylene (HDPE).
-
Causality: UV/visible light induces homolytic cleavage of the C-I bond. If your waste solution begins turning a distinct pink or brown hue, photolytic degradation is occurring, and
is being generated[2].
-
-
Documentation: Log the exact volume and concentration on the hazardous waste manifest. Cap the container tightly with a vented cap if gas evolution from other trace solvents is a secondary risk.
Protocol B: Emergency Spill Response & Nucleophilic Quenching
Objective: Neutralize the electrophilic alkyl iodide moiety via
-
Isolate and Ventilate: Evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity[4].
-
PPE Donning: Equip double-layered nitrile gloves (or butyl rubber for extended contact), a splash-resistant lab coat, and chemical safety goggles.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite[4]. Do not use paper towels or sawdust, as they can react with alkylating agents.
-
Nucleophilic Quenching: Slowly apply a 10% (w/v) aqueous solution of sodium thiosulfate (
) over the absorbed spill.-
Causality: The thiosulfate ion (
) is a potent nucleophile that rapidly displaces the iodide leaving group via an mechanism. This converts the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt, effectively neutralizing the mutagenic threat.
-
-
Incubation: Allow the quenching mixture to sit for 15–20 minutes to ensure complete chemical conversion.
-
Collection: Use a non-sparking scoop to transfer the neutralized slurry into a wide-mouth HDPE container.
-
Waste Designation: Label the container explicitly as "Solid Halogenated Waste - Quenched Alkylating Agent" and arrange for immediate Environmental Health and Safety (EHS) pickup[4].
References
-
"Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at: [Link]
-
"Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental. Available at: [Link]
-
"Hazardous Materials Disposal Guide." University of Windsor Chemical Control Centre. Available at: [Link]
-
"Hazardous Laboratory Chemicals Disposal Guide." Reed College Environmental Health and Safety. Available at: [Link]
Sources
Comprehensive Safety and Handling Guide for 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
This guide provides essential safety protocols and operational directives for the handling of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS No. 98095-37-5). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The following procedures are designed to be a self-validating system, empowering you to manage risks effectively in your laboratory environment.
Hazard Identification and Risk Assessment
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Effect | Rationale |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][2] | Dioxolane and iodo- aklane derivatives are known to be skin irritants upon contact.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2/2A).[1][2][5] | Direct contact with eyes is likely to cause significant irritation, a common feature of this chemical family.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4][5] | Inhalation of vapors or aerosols may irritate the respiratory system.[3][4][5] |
| Reactivity | Stable under normal conditions, but may be air or light sensitive. | Halogenated compounds can be sensitive to light, and related structures can form explosive peroxides over time. |
Assume that any new or unknown substance is toxic and handle it accordingly to minimize exposure.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a barrier between the researcher and the chemical. This is your primary line of defense and should not be compromised.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[7] A face shield worn over goggles is required when there is a significant risk of splashing.[7][8] | Protects against splashes and airborne particles that can cause serious eye irritation.[9][10] Prescription glasses are not a substitute for safety eyewear.[7] |
| Skin Protection | Gloves: Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult the manufacturer's chemical resistance guide and consider heavier-duty gloves.[8][9] Lab Coat: A standard, long-sleeved laboratory coat.[8][9] Clothing: Long pants and closed-toe shoes are mandatory at all times.[8][9] | Prevents skin contact, which can cause irritation.[2][10] Nitrile gloves offer good resistance to a range of chemicals.[8][9] A lab coat protects personal clothing from contamination.[8][9] |
| Respiratory Protection | All handling of the material, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[9] | This is the most critical engineering control to minimize the inhalation of vapors, which may be harmful.[9] If a fume hood is not available, work must not proceed. |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a step-by-step guide for safely handling 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood to minimize movement in and out of the sash.
-
Designate a specific waste container for halogenated organic waste.
-
-
Active Handling:
-
Upon receipt, inspect the container for any damage or leaks.[9]
-
Conduct all manipulations, including weighing, transferring, and mixing, well within the chemical fume hood with the sash at the lowest practical height.
-
Avoid the generation of aerosols.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents in conjunction with the compound.[4][11]
-
-
Post-Handling Procedures:
-
Tightly close the primary container and store it according to the guidelines in Section 5.
-
Decontaminate all surfaces within the fume hood.
-
Dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in the designated hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5]
-
Operational Workflow Diagram
Caption: Workflow for handling 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Emergency Procedures
Be prepared for accidents before they happen.[6]
| Situation | First-Aid / Spill Response |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get immediate medical advice/attention.[2][5] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash off immediately with plenty of soap and water.[1][5] If skin irritation occurs, get medical advice/attention.[2][5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[5][12] If you feel unwell, call a POISON CENTER or doctor.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][12] Call a physician or poison control center immediately. |
| Small Spill | For small spills within a fume hood, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable, closed container for disposal.[4][11] |
| Large Spill | Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately. |
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] A recommended storage temperature is 2-8°C.[13]
-
Location: Keep away from heat, sparks, open flames, and other ignition sources.[4][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Disposal
-
Waste Stream: Dispose of the chemical and any contaminated materials as hazardous waste. This compound should be placed in a designated, properly labeled container for halogenated organic waste.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1][5] Do not dispose of down the drain or with general laboratory trash.
References
- Thermo Fisher Scientific. (2025, December 21).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
